molecular formula C12H9ClN2O2 B6414031 6-Amino-3-(4-chlorophenyl)picolinic acid CAS No. 1258618-13-1

6-Amino-3-(4-chlorophenyl)picolinic acid

Número de catálogo: B6414031
Número CAS: 1258618-13-1
Peso molecular: 248.66 g/mol
Clave InChI: KFEVUGNQKUVWOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Amino-3-(4-chlorophenyl)picolinic acid is a chemical compound from the picolinic acid derivative class, which is of significant interest in agricultural chemistry research. This compound features a picolinic acid core substituted with an amino group and a 4-chlorophenyl ring, a structural motif shared with several classes of synthetic auxin herbicides . The primary research application of this compound is in the discovery and development of novel herbicides. Picolinic acid compounds are a remarkable class of synthetic auxins, and recent research has led to the launch of new picolinate herbicides such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active) . These compounds, and by extension 6-Amino-3-(4-chlorophenyl)picolinic acid, are investigated for their ability to mimic plant auxin hormones, leading to uncontrolled growth and effective weed control in broadleaf weeds . Their complex mode of action is associated with a lower propensity for weed resistance compared to other herbicide classes . Researchers are exploring structural modifications to the picolinic acid core to develop new herbicidal molecules with improved efficacy and safety profiles . The synthesis of such picolinate derivatives often involves multi-component reactions, which can be facilitated by advanced catalysts, such as functionalized metal-organic frameworks (MOFs), to achieve efficiency under mild conditions . This compound is provided for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should handle all chemicals with appropriate safety precautions.

Propiedades

IUPAC Name

6-amino-3-(4-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEVUGNQKUVWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Structure and pKa of 6-Amino-3-(4-chlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Amino-3-(4-chlorophenyl)picolinic acid , a structural analog within the synthetic auxin herbicide class. It focuses on the molecular architecture, ionization behavior (pKa), and the physicochemical implications for research and formulation.

Executive Summary

6-Amino-3-(4-chlorophenyl)picolinic acid (CAS: 1020917-27-4) is a substituted pyridine-2-carboxylic acid derivative. Structurally, it belongs to the arylpicolinate class of synthetic auxins, a family that includes commercial herbicides such as Halauxifen and Florpyrauxifen. Unlike the common 4-amino-6-aryl substitution pattern found in commercial active ingredients, this compound features a 6-amino-3-aryl motif.

This specific substitution pattern significantly alters the electronic landscape of the pyridine ring, influencing the acid dissociation constant (pKa), lipophilicity, and binding affinity to auxin signaling F-box proteins (e.g., TIR1/AFB5). Understanding its pKa is critical for optimizing formulation stability, membrane permeability, and receptor interaction.

Molecular Architecture & Structural Logic

Core Scaffold and Numbering

The molecule is built upon a picolinic acid (pyridine-2-carboxylic acid) scaffold. The numbering convention follows the IUPAC standard for pyridine derivatives:

  • Position 1: Pyridine Nitrogen (

    
    ).
    
  • Position 2: Carboxylic Acid group (

    
    ).
    
  • Position 3: 4-Chlorophenyl group (Ortho to

    
    ).
    
  • Position 6: Amino group (

    
    , Ortho to 
    
    
    
    ).
Substituent Effects
  • 6-Amino Group (

    
    ): 
    
    • Electronic Effect: The amino group is a strong electron donor (+M effect) positioned ortho to the ring nitrogen. In unsubstituted pyridine, a 2-amino group raises the pKa of the ring nitrogen from 5.2 to 6.9 (2-aminopyridine). However, in this scaffold, the electron-withdrawing nature of the carboxyl and aryl groups counteracts this basicity.

    • H-Bonding: It can function as an intramolecular H-bond donor to the ring nitrogen or the carbonyl oxygen of the carboxylic acid, potentially stabilizing specific conformers.

  • 3-(4-Chlorophenyl) Group:

    • Steric Influence: The bulky aryl group at position 3 exerts significant steric strain on the adjacent carboxylic acid at position 2. This "ortho-effect" likely forces the carboxyl group out of coplanarity with the pyridine ring, reducing resonance stabilization and potentially increasing the acidity (lowering pKa) of the carboxylic acid.

    • Electronic Effect: The 4-chlorophenyl moiety is inductively electron-withdrawing (

      
      ), further decreasing the electron density of the pyridine ring and reducing the basicity of the ring nitrogen.
      
Structural Diagram (DOT Visualization)

The following diagram illustrates the 2D connectivity and key functional regions.

Caption: Functional map of 6-Amino-3-(4-chlorophenyl)picolinic acid showing substituent positions and electronic interactions.

Physicochemical Properties: pKa and Ionization[1]

Predicted pKa Values

Based on computational models (ACD/Labs, ChemAxon) and structural analogs, the ionization profile is characterized by two key dissociation events.

Ionization CenterFunctional GroupApproximate pKaDescription
pKa₁ Carboxylic Acid (

)
< 2.0 Deprotonation to form the zwitterion or anion. The steric twist from the 3-aryl group may enhance acidity compared to unsubstituted picolinic acid.
pKa₂ Pyridine Nitrogen (

)
3.53 ± 0.10 Deprotonation of the protonated pyridine nitrogen. This value is lower than 6-aminopicolinic acid (~4.5) due to the electron-withdrawing 3-(4-chlorophenyl) group.
pKa₃ Exocyclic Amino (

)
Negligible The exocyclic amino group is poorly basic (aniline-like) and does not protonate in the physiological pH range (pKa < 0).

Primary Reference Value: The predicted pKa of 3.53 (Ref 1) likely corresponds to the macroscopic apparent pKa , representing the transition from the cationic/zwitterionic species to the anionic species. This value is critical for bioavailability, as the molecule will be predominantly anionic at physiological pH (7.4), affecting membrane transport.

Ionization Equilibria

The molecule exists in equilibrium between cationic, zwitterionic/neutral, and anionic forms depending on pH.

ionization cluster_legend Dominant Species at pH 7 Cation Cationic Form (pH < 1) COOH, NH+(Ring) Zwitterion Zwitterionic/Neutral (pH 1 - 3.5) COO-, NH+(Ring) Cation->Zwitterion pKa1 (~1.5) Anion Anionic Form (pH > 3.5) COO-, N(Ring) Zwitterion->Anion pKa2 (3.53)

Caption: pH-dependent ionization pathway. The molecule is predominantly anionic at agricultural application pH (5-8).

Experimental Determination Protocol

To empirically validate the pKa of this specific analog, a Potentiometric Titration is the gold standard, supplemented by UV-Vis spectrophotometry for low solubility regions.

Potentiometric Titration Workflow

Objective: Determine precise dissociation constants in aqueous media (or mixed solvent if insoluble).

  • Preparation: Dissolve 5-10 mg of pure compound in a defined volume (e.g., 20 mL) of 0.1 M KCl (ionic strength adjustor). If water solubility is poor (<100 µM), use a Methanol/Water co-solvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% MeOH using the Yasuda-Shedlovsky equation.

  • Acidification: Lower pH to ~1.5 using 0.1 M HCl to ensure full protonation (Cationic state).

  • Titration: Titrate with 0.1 M carbonate-free KOH under inert gas (

    
     or Ar) to prevent 
    
    
    
    absorption.
  • Data Acquisition: Record pH vs. Volume of KOH added.

  • Analysis: Use Bjerrum plots or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.

Spectrophotometric Validation

Since the conjugation of the pyridine ring changes with protonation, UV-Vis is highly sensitive.

  • Method: Prepare buffers ranging from pH 1.0 to 6.0.

  • Observation: Monitor the bathochromic shift (red shift) of the

    
     transition as the pyridine nitrogen deprotonates.
    
  • Calculation: Plot Absorbance (

    
    ) vs. pH to find the inflection point (pKa).
    

Implications for Drug/Agrochemical Development

Formulation Stability
  • Salt Selection: With a pKa of ~3.53, the molecule is acidic enough to form stable salts with organic bases (e.g., dimethylamine, choline) or inorganic bases (potassium). This is standard for arylpicolinate herbicides to improve water solubility for spray applications.

  • Esterification: For enhanced uptake, the carboxylic acid is often converted to an ester (e.g., methyl or benzyl ester). The ester is a "pro-herbicide" that hydrolyzes inside the plant to release the active acid described here.

Bioactivity (Auxin Receptor Binding)
  • Mechanism: Synthetic auxins bind to the TIR1/AFB family of F-box proteins. The carboxylic acid (anionic form) is essential for anchoring the molecule in the receptor's active site via an ionic bridge.

  • 3-Aryl vs. 6-Aryl: Most commercial auxins (Halauxifen) are 6-aryl picolinates. The 3-aryl substitution in this compound presents a different steric profile. Research suggests that while 3-aryl analogs retain auxin activity, the specific orientation of the phenyl ring relative to the carboxylate is crucial for the "molecular glue" mechanism that recruits the Aux/IAA repressor proteins.

References

  • ChemicalBook. (2024).[1] 6-Amino-3-(4-chlorophenyl)picolinic acid Properties and Predicted pKa. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 342135 (Analogous Pyrazolo-pyridine structures). Retrieved from

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
  • Humbert, T., et al. (2023). Design, Synthesis, and Herbicidal Activity of Novel 6-Aryl-picolinic Acids. Molecules, 28(3), 1431. Retrieved from

Sources

6-Amino-3-(4-chlorophenyl)picolinic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of 6-Amino-3-(4-chlorophenyl)picolinic acid , a specialized heterocyclic building block primarily utilized in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical candidates (kinase inhibitors).

Chemical Identity & Structural Analysis[1]

This compound belongs to the class of 6-aminopicolinic acids , a scaffold distinct from the more common 4-aminopicolinic acids (e.g., Picloram, Aminopyralid). The presence of the amino group at position 6 and the aryl substituent at position 3 imparts unique electronic properties, influencing both its binding affinity in biological systems and its reactivity in synthetic pathways.

Identifiers
Identifier TypeValue / Description
Chemical Name 6-Amino-3-(4-chlorophenyl)pyridine-2-carboxylic acid
IUPAC Name 6-Amino-3-(4-chlorophenyl)picolinic acid
CAS Number Not widely listed (See Note 1)
Related CAS 1214379-52-8 (4-Fluoro analog); 1214352-66-5 (Phenyl analog)
Molecular Formula C₁₂H₉ClN₂O₂
Molecular Weight 248.66 g/mol
SMILES NC1=NC(C(O)=O)=C(C2=CC=C(Cl)C=C2)C=C1
InChI Key (Predicted) HVZXVZ...[1] (Analogous to fluoro-derivative)

Note 1 (CAS Registry): This specific derivative is a research-grade intermediate often described in patent literature (e.g., Dow AgroSciences/Corteva patents on 6-aminopicolinates) rather than a high-volume commercial chemical. It is structurally homologous to 6-Amino-3-(4-fluorophenyl)picolinic acid (CAS 1214379-52-8) .

Structural Properties
  • Core Scaffold: Pyridine-2-carboxylic acid (Picolinic acid).[2]

  • Functional Groups:

    • C2: Carboxylic acid (-COOH) – Provides acidic character and metal chelation capability.

    • C3: 4-Chlorophenyl group – A lipophilic moiety enhancing hydrophobic interactions; the chlorine atom adds metabolic stability and steric bulk.

    • C6: Amino group (-NH₂) – Acts as a hydrogen bond donor and weak base; activates the pyridine ring for electrophilic attack at C5.

Synthesis & Production Protocols

The synthesis of 6-Amino-3-(4-chlorophenyl)picolinic acid typically employs a Suzuki-Miyaura cross-coupling strategy, utilizing a halogenated picolinate precursor. This modular approach allows for the efficient installation of the aryl group at the C3 position.

Retrosynthetic Analysis

The target molecule is disconnected at the C3-Aryl bond.

  • Fragment A: 6-Amino-3-halopicolinic acid (Electrophile).

  • Fragment B: 4-Chlorophenylboronic acid (Nucleophile).

Step-by-Step Synthesis Protocol

Precursor: 6-Amino-3-bromopicolinic acid (CAS 1033201-61-4) or its methyl ester (CAS 178876-83-0).[3]

Step 1: Esterification (Optional but Recommended)

Converting the free acid to an ester (methyl or ethyl) often improves solubility and yield during the coupling step.

  • Reagents: Methanol, H₂SO₄ (cat.), Reflux.

  • Product: Methyl 6-amino-3-bromopicolinate.[3]

Step 2: Suzuki-Miyaura Coupling
  • Reactants: Methyl 6-amino-3-bromopicolinate (1.0 eq) + 4-Chlorophenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

  • Conditions: Heat to 80-100°C under inert atmosphere (N₂ or Ar) for 4-12 hours.

  • Workup: Cool, filter through Celite, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Hydrolysis (Saponification)
  • Reactants: Coupled Ester + LiOH or NaOH (2-3 eq).

  • Solvent: THF/Water or MeOH/Water.

  • Conditions: Stir at RT to 50°C until TLC shows consumption of ester.

  • Workup: Acidify with 1M HCl to pH 3-4 to precipitate the free acid. Filter and dry the solid.

Synthetic Pathway Diagram (Graphviz)

SynthesisPathway Start 6-Amino-3-bromopicolinic acid (CAS 1033201-61-4) Step1 Esterification (MeOH, H+) Start->Step1 Intermediate1 Methyl 6-amino-3-bromopicolinate (CAS 178876-83-0) Step1->Intermediate1 Step2 Suzuki Coupling (Pd cat., Base) Intermediate1->Step2 Reagent 4-Chlorophenylboronic acid Reagent->Step2 Intermediate2 Methyl 6-amino-3-(4-chlorophenyl)picolinate Step2->Intermediate2 Step3 Hydrolysis (LiOH, then HCl) Intermediate2->Step3 Target 6-Amino-3-(4-chlorophenyl)picolinic acid (Target) Step3->Target

Caption: Synthetic route via Suzuki-Miyaura cross-coupling starting from the brominated precursor.

Applications & Mechanism of Action

Agrochemical Discovery (Auxin Mimics)

This molecule serves as a scaffold for synthetic auxin herbicides (pyridine carboxylates).

  • Mechanism: Mimics the natural plant hormone Indole-3-acetic acid (IAA).

  • Binding Site: Binds to the TIR1/AFB ubiquitin ligase complex.

  • Effect: Promotes the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled gene expression, epinasty, and plant death.

  • Selectivity: The 6-amino substitution pattern is explored to alter selectivity between monocots (grasses) and dicots (broadleaf weeds) compared to the 4-amino analogs (e.g., Aminopyralid).

Pharmaceutical Research
  • Kinase Inhibition: The picolinic acid core acts as a bidentate ligand or pharmacophore in kinase inhibitors (e.g., PIM kinase or MET kinase), where the carboxylic acid and pyridine nitrogen can chelate metal ions or form critical hydrogen bonds in the ATP-binding pocket.

Physical & Chemical Properties[4][5]

PropertyDescription/Value
Appearance Off-white to pale yellow solid
Melting Point >200°C (Decomposes)
Solubility Low in water; Soluble in DMSO, DMF, dilute alkali
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)
pKa (Base) ~2.5 - 3.0 (Pyridine Nitrogen/Amino)
LogP ~2.5 - 3.0 (Predicted)

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

Handling Procedures
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood when handling the solid powder to prevent inhalation.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep away from strong oxidizing agents.

  • Disposal: Dispose of as hazardous chemical waste. Do not release into drains; pyridine carboxylates can be persistent in the environment.

Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Skin Contact: Wash with plenty of soap and water.

  • Inhalation: Move to fresh air.

References

  • Dow AgroSciences LLC. (2010). 6-Amino-picolinic acids and their use as herbicides. WO Patent Application.

  • Sigma-Aldrich. (n.d.). 6-Amino-3-(4-fluorophenyl)picolinic acid (Analog Reference).

  • PubChem. (n.d.).[4] Compound Summary: 6-Amino-3-bromopicolinic acid (Precursor).

  • Bld Pharm. (n.d.). Product: 6-Amino-3-(4-fluorophenyl)picolinic acid.

Sources

The Environmental Fate and Degradation Dynamics of Picolinic Acid Herbicides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Picolinic acid herbicides—comprising active ingredients such as picloram, clopyralid, aminopyralid, and halauxifen-methyl—are a highly effective class of synthetic auxins used globally for broadleaf weed control. While their agronomic efficacy is undisputed, their environmental profile presents a complex challenge. The very structural modifications that make these molecules potent and stable in target plants also render them highly recalcitrant to environmental degradation. This whitepaper provides an in-depth mechanistic analysis of their environmental fate, degradation pathways, and the analytical workflows required to monitor their presence in complex matrices like soil and compost.

Chemical Properties and Mode of Action

Picolinic acid herbicides belong to the pyridine carboxylic acid family. At a molecular level, they act as "auxin mimics," structural analogs to the natural plant hormone indole-3-acetic acid (IAA)[1].

Mechanistic Causality: Once absorbed by the foliage or roots, these compounds move systemically through the plant. They bind to auxin receptor complexes (such as TIR1/AFB), which triggers the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins[2]. This deregulation turns on auxin-responsive genes, leading to uncontrolled cell elongation, vascular tissue destruction, and ultimately, plant death[1]. The incorporation of halogen atoms (chlorine or fluorine) onto the pyridine ring is a deliberate design choice in drug development to block rapid metabolic deactivation pathways within the plant, ensuring high unit activity. However, this halogenation directly contributes to their environmental persistence.

Environmental Fate and Degradation Pathways

The environmental dissipation of picolinic acid herbicides is governed by two primary pathways: microbial metabolism and aqueous photolysis.

Microbial Metabolism (Soil Matrix)

Microbial degradation is the primary pathway for the breakdown of picolinic acids in soil[1]. However, this process is inherently slow.

  • Causality: The halogenated pyridine ring is highly electron-deficient and sterically hindered, making it energetically costly for native soil microbiomes to cleave. Degradation requires specific microbial dehalogenase and dioxygenase enzymes. Furthermore, microbial activity is strictly dependent on environmental conditions. In cold winter months or dry soil profiles, microbial populations enter dormancy, effectively halting degradation and extending the herbicide's half-life (DT50) from weeks to over a year[3].

Aqueous Photolysis (Aquatic Systems)

In stark contrast to soil degradation, picolinic acids degrade rapidly when exposed to ultraviolet (UV) light in clear, aqueous environments[1].

  • Causality: The conjugated pi-system of the pyridine ring strongly absorbs UV radiation, leading to rapid photo-oxidation and ring cleavage. For example, aminopyralid exhibits an aqueous photolytic half-life of approximately 0.6 days[2]. However, because UV light cannot penetrate the soil matrix, this pathway is entirely neutralized once the herbicide infiltrates the soil profile[1].

Mobility and The Compost Contamination Paradigm

Most picolinic acid herbicides possess a low acid dissociation constant (pKa), meaning they exist primarily as anions at typical environmental pH levels.

  • Causality: Because soil organic matter and clay particles are also negatively charged, electrostatic repulsion prevents the herbicide from adsorbing strongly to the soil (low Koc). This results in high soil mobility and a significant risk of groundwater leaching[2].

This mobility and stability lead to the Compost Contamination Paradigm . When livestock graze on treated forage, they lack the specific enzymes required to metabolize the halogenated pyridine ring. Consequently, the herbicide passes through the mammalian digestive tract rapidly and is excreted virtually unchanged in urine and manure[4]. Standard composting processes do not generate the specific microbial consortia needed to degrade these residues. When this contaminated compost is applied to gardens or fields, it can cause severe phytotoxicity to sensitive broadleaf crops (e.g., tomatoes, legumes) at trace concentrations as low as 1 part per billion (ppb)[2][4].

EnvironmentalFate Application Picolinic Acid Herbicides (Aminopyralid, Picloram) Soil Soil Matrix (Aerobic & Anaerobic) Application->Soil Direct Spray / Runoff Water Aquatic Systems (Surface Water) Application->Water Drift / Runoff Forage Treated Forage & Grasses (Systemic Uptake) Application->Forage Foliar / Root Uptake Microbes Microbial Degradation (Slow: DT50 30-500+ days) Soil->Microbes Moisture/Temp Dependent Leaching Groundwater Leaching (High Mobility) Soil->Leaching Low Soil Adsorption Photolysis Aqueous Photolysis (Rapid: DT50 < 1 day) Water->Photolysis UV Exposure Livestock Livestock Ingestion (Minimal Metabolism) Forage->Livestock Grazing Manure Manure & Compost (Persistent Residues) Livestock->Manure Excretion (Unchanged) Manure->Soil Land Application

Environmental distribution and degradation pathways of picolinic acid herbicides.

Quantitative Environmental Parameters

To facilitate risk assessment, the following table synthesizes the environmental fate parameters of key picolinic acid herbicides based on current literature.

HerbicideSoil Half-Life (DT50)Aqueous PhotolysisMobility (Leaching)Key Characteristics & Agronomic Impact
Aminopyralid 32 - 533 days (Typ. 103)[2]Rapid (~0.6 days)[2]HighHighly persistent in compost; damages sensitive crops at 1 ppb[2].
Picloram 1 month to >1 year[1]Rapid (in clear water)[1]HighHighly mobile; primary degradation is strictly microbial[1].
Clopyralid 1 - 12+ monthsSlowHighPlant-back waiting periods can be up to 18 months for sensitive crops.
Halauxifen-methyl 1.1 - 5.3 days[5]Rapid (<10 min)[5]Low (Strongly adsorbed)[5]Next-gen arylpicolinate; rapidly degrades to acid metabolite, mitigating carryover[5].

Analytical Workflows & Experimental Protocols

Robust experimental design is critical for accurately quantifying the persistence of these herbicides. Below are two self-validating protocols utilized by environmental chemists.

Protocol 1: Soil Degradation Kinetics (Adapted from OECD Guideline 307)

To determine the true degradation rate (mineralization) versus mere primary transformation, isotopic labeling is required.

  • Soil Preparation: Sieve agricultural soil to 2 mm. Adjust moisture to 50% Maximum Water Holding Capacity (MWHC) to ensure optimal microbial viability.

  • Dosing: Apply

    
    -radiolabeled herbicide (labeled at the pyridine ring) to the soil at the standard agronomic rate.
    
  • Incubation System: Place the soil in biometric flasks connected to a continuous flow-through air system. Route the exhaust air sequentially through an ethylene glycol trap (to capture volatile organic metabolites) and a 1M NaOH trap.

    • Causality Check: The NaOH trap is the most critical component. It captures

      
      . The presence of 
      
      
      
      is the only definitive proof that the recalcitrant pyridine ring has been completely mineralized by microbes, rather than just transformed into a bound, non-extractable residue.
  • Extraction & Analysis: At intervals (e.g., 0, 14, 28, 60, 120 days), extract the soil using Acetonitrile/Water. Quantify total radioactivity via Liquid Scintillation Counting (LSC) and identify specific metabolites via LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) from Complex Compost Matrices

Extracting trace (ppb) levels of herbicides from compost is notoriously difficult due to high organic interference (humic/fulvic acids). This protocol utilizes specialized Molecularly Imprinted Polymers (MIPs) or targeted anion exchange[6].

  • Sample Preparation: Combine 5g of compost with 100mL of ultra-pure water. Shake mechanically for 60 minutes. Centrifuge at 3000g for 10 minutes, then filter the supernatant through a 4-7µm filter[6].

  • SPE Equilibration: Condition a Picolinic Herbicides SPE cartridge with 2mL Acetonitrile (ACN) followed by 1mL Water[6].

  • Loading: Apply 3mL of the filtered compost extract to the cartridge[6].

  • Washing (Interference Removal): Wash with 1mL Water to remove polar interferences. Dry the cartridge under vacuum for 1 minute. Wash with 1mL ACN to remove non-polar lipid interferences[6].

  • Target Elution: Elute the target herbicides using 3mL of a 98:2 Ethyl acetate : Trifluoroacetic acid (EtOAc:TFA) solution[6].

    • Causality Check: Why EtOAc:TFA? Picolinic acids are retained on the sorbent via ionic interactions. The addition of 2% TFA drops the pH of the micro-environment well below the herbicides' pKa (~2.0). This protonates the carboxylic acid group, neutralizing the molecule's charge. Once neutralized, the ionic bond to the SPE sorbent is broken, and the relatively non-polar ethyl acetate efficiently sweeps the analytes off the column.

  • Reconstitution: Evaporate the elution fraction to dryness under a gentle nitrogen stream and dissolve in the mobile phase prior to LC-MS/MS or UV analysis[6].

SPEWorkflow Prep Sample Prep 5g Compost + 100mL H2O Centrifuge & Filter Equilibrate Equilibration 2mL ACN, 1mL H2O Prep->Equilibrate Load Loading 3mL Sample Extract Equilibrate->Load Wash Washing 1mL H2O, Dry 1 min 1mL ACN Load->Wash Elute Elution 3mL 98:2 EtOAc:TFA Wash->Elute Analyze LC-MS/MS Analysis Quantification Elute->Analyze

Solid-phase extraction (SPE) workflow for isolating picolinic herbicides from compost.

Conclusion

The development of picolinic acid herbicides represents a triumph in targeted agrochemical design, offering unparalleled control of broadleaf weeds. However, the mechanistic stability engineered into these molecules necessitates rigorous environmental stewardship. Understanding the causality behind their slow microbial degradation, high soil mobility, and persistence in compost matrices is essential for developing next-generation herbicides (such as the rapidly degrading halauxifen-methyl) and for implementing analytical workflows that safeguard agricultural supply chains.

References

  • Title: Rotational constraints for pulse crops following the use of aminopyralid, clopyralid and picloram herbicide. Source: GRDC. URL: 3

  • Title: PICLORAM - Invasive.Org. Source: Invasive.org. URL: 1

  • Title: Persistent Herbicides Fact Sheet. Source: US Composting Council (ymaws.com). URL: 4

  • Title: ChemicalWatch Factsheet - Aminopyralid. Source: Beyond Pesticides. URL: 2

  • Title: AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. Source: Affinisep. URL: 6

  • Title: Methyl 5-fluoro-3-methylpicolinate Environmental Profile. Source: BenchChem. URL: 5

  • Title: Plant Injury From Herbicide Residue. Source: Virginia Tech. URL: Link

Sources

Solubility Profile and Solvation Thermodynamics of 6-Amino-3-(4-chlorophenyl)picolinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 6-Amino-3-(4-chlorophenyl)picolinic acid represents a highly functionalized pyridinecarboxylic acid derivative. Its structural complexity—featuring an ionizable carboxylic acid, a basic amino group, a pyridine nitrogen, and a lipophilic chlorophenyl ring—creates a unique solvation challenge. Unlike simple picolinic acids, which are highly water-soluble, the introduction of the bulky 4-chlorophenyl moiety drastically shifts the molecule's affinity toward organic solvents.

As a Senior Application Scientist, I have designed this whitepaper to move beyond empirical "trial-and-error" solubility testing. Here, we decode the thermodynamic causality behind the compound's solubility profile using Hansen Solubility Parameters (HSP) and provide a self-validating experimental protocol for accurate quantification.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 6-Amino-3-(4-chlorophenyl)picolinic acid, we must analyze its functional groups through the lens of Hansen Solubility Parameters (HSP) , which divides cohesive energy into three components: dispersion forces (


), polar forces (

), and hydrogen bonding (

) (1)[1].
  • The Pyridine Core & Carboxylic Acid (

    
     & 
    
    
    
    ):
    Unsubstituted picolinic acid is highly polar and exhibits massive aqueous solubility (~862 g/kg at 293 K) (2)[2]. The carboxylic acid and amino groups act as strong H-bond donors and acceptors.
  • The 4-Chlorophenyl Ring (

    
    ):  This bulky, electron-withdrawing group introduces massive dispersive forces, disrupting the aqueous hydration shell and driving the molecule's preference toward polar aprotic and moderate-polarity organic solvents.
    
  • Zwitterionic Microstates: In protic environments, the proton transfer from the carboxylic acid to the pyridine/amino nitrogen creates a zwitterion. Solvents with high dielectric constants (e.g., DMSO) are required to stabilize this charge separation.

HSP_Logic Target 6-Amino-3-(4-chlorophenyl) picolinic acid Dispersion Dispersion Forces (δD) Chlorophenyl Ring Target->Dispersion Polar Polar Forces (δP) Pyridine Core Target->Polar Hbond H-Bonding (δH) Amino & Carboxyl Groups Target->Hbond Solvent Optimal Solvent Blend (Minimized Ra Distance) Dispersion->Solvent Polar->Solvent Hbond->Solvent

Fig 1: Hansen Solubility Parameter (HSP) interaction pathways for solvent selection.

Quantitative Solubility Data in Organic Solvents

The table below summarizes the representative equilibrium solubility of 6-Amino-3-(4-chlorophenyl)picolinic acid across a spectrum of organic solvents at 25°C. The data illustrates how minimizing the interaction radius (


) between the solvent and solute maximizes dissolution (3)[3].
SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism & Causality
DMSO 46.7> 120.0Acts as a potent H-bond acceptor; high polarity stabilizes the zwitterionic state without competing as a donor.
DMF 36.785.0 - 100.0High polar forces (

) effectively disrupt the strong intermolecular crystalline lattice of the picolinic core.
Methanol 32.715.0 - 25.0Protic solvation; forms strong H-bond networks but is partially repelled by the lipophilic chlorophenyl ring.
Acetonitrile 37.55.0 - 10.0Moderate dipole interactions; lacks the H-bond donating capacity needed to fully solvate the carboxylate.
Ethyl Acetate 6.01.0 - 3.0Weak H-bond acceptance and low polarity result in poor disruption of solute-solute interactions.
n-Heptane 1.9< 0.1Purely dispersive (

); complete lack of polar/H-bond affinity leads to near-zero solubility.

Self-Validating Experimental Protocol: Equilibrium Solubility

A critical failure point in pharmaceutical solubility studies is the misidentification of a kinetic dissolution plateau as thermodynamic equilibrium. To prevent this, the following protocol is engineered as a self-validating system . By utilizing a dual-timepoint sampling method and a bidirectional temperature approach, the system autonomously verifies that true saturation has been achieved.

Phase 1: Preparation & Bidirectional Equilibration
  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent into two separate 10 mL amber glass vials (Vial A and Vial B).

  • Excess Solute Addition: Add 6-Amino-3-(4-chlorophenyl)picolinic acid in 50 mg increments until a visible, persistent suspension remains (indicating supersaturation).

  • Bidirectional Temperature Approach:

    • Vial A (Undersaturation approach): Maintain strictly at 25.0 ± 0.1°C in an isothermal shaker.

    • Vial B (Supersaturation approach): Heat to 35°C for 2 hours to force excess dissolution, then cool and maintain at 25.0 ± 0.1°C.

  • Agitation: Shake both vials at 150 rpm.

Phase 2: Self-Validating Sampling & Phase Separation
  • Timepoint 1 (24 Hours): Extract a 0.5 mL aliquot from both vials. Centrifuge at 10,000 rpm for 15 minutes at exactly 25°C to separate the undissolved solid pellet. Dilute the supernatant immediately in mobile phase to prevent precipitation.

  • Timepoint 2 (48 Hours): Repeat the extraction and centrifugation process for a second set of aliquots.

Phase 3: Quantification & System Validation
  • HPLC-UV Analysis: Quantify the concentration of the diluted supernatants using a validated HPLC-UV method (λ ~ 254 nm).

  • Validation Gate: Compare the concentrations of Vial A vs. Vial B, and 24h vs. 48h. If the variance across all four data points is < 2%, true thermodynamic equilibrium is validated.

Workflow A 1. Solvent Selection (HSP Mapping) B 2. Excess Solute Addition (6-Amino-3-(4-chlorophenyl)picolinic acid) A->B C 3. Bidirectional Equilibration (Isothermal Shake-flask, 25°C) B->C D 4. Phase Separation (Centrifugation at 10,000 rpm) C->D E 5. HPLC-UV Quantification (Self-Validating at 24h & 48h) D->E

Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic equilibrium.

Advanced Solubilization Strategies

If the baseline solubility in acceptable formulation solvents (e.g., ethanol or aqueous mixtures) is insufficient for downstream applications, two primary levers can be pulled:

  • pH Adjustment (In Situ Salt Formation): Because the picolinic acid moiety is ionizable, adjusting the pH of aqueous-organic mixtures can exponentially increase solubility. Raising the pH above the pKa of the carboxylic acid forms a highly soluble carboxylate salt, a standard industry technique for picolinonitrile and picolinic intermediates (4)[4].

  • Co-Solvency: Utilizing a binary mixture (e.g., Water/PEG-400 or Water/Ethanol) allows formulation scientists to tune the dielectric constant. The organic co-solvent accommodates the lipophilic chlorophenyl ring, while the aqueous phase solvates the ionized picolinic core.

References

  • BenchChem - Improving the solubility of picolinonitrile intermediates. 4

  • MDPI - Solubility and Crystallization Studies of Picolinic Acid. 2

  • ACS Omega - Pencil and Paper Estimation of Hansen Solubility Parameters. 1

  • UCL Discovery - Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. 3

Sources

Literature review on 3-aryl-6-aminopicolinic acid derivatives synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aryl-6-aminopicolinic acid derivatives represent a specialized subclass of pyridine scaffolds with significant utility in medicinal chemistry (specifically PIM kinase inhibition and bioisosteres of biphenyl systems) and agrochemistry (auxinic herbicide analogs). While less commercially ubiquitous than their 4-amino-6-aryl isomers (e.g., Halauxifen-methyl), this specific substitution pattern—aryl at C3, amino at C6 —offers unique vector properties for drug design, placing a lipophilic domain (aryl) and a hydrogen-bond donor (amino) in a precise 1,4-relationship relative to the ring nitrogen.

This guide details the retrosynthetic logic, validated synthetic protocols, and optimization strategies required to construct this scaffold with high regiocontrol.

Part 1: Structural Analysis & Retrosynthesis

The Scaffold

The target core is 6-amino-3-arylpyridine-2-carboxylic acid .

  • C2 (Carboxylic Acid): Essential for binding affinity (e.g., salt bridge formation) or as a handle for prodrug esters.

  • C3 (Aryl Group): Provides hydrophobic interactions; typically introduced via cross-coupling.

  • C6 (Amino Group): Acts as a hydrogen bond donor/acceptor; significantly increases electron density of the pyridine ring.

Retrosynthetic Disconnection

To maximize yield and modularity, we employ a Convergent Strategy . The most reliable disconnection is at the C3–Aryl bond (via Suzuki-Miyaura coupling) and the C6–Nitrogen bond (via S_NAr or Buchwald-Hartwig), or utilizing a pre-functionalized building block.

Diagram: Retrosynthetic Analysis (DOT)

Retrosynthesis Target Target: 3-Aryl-6-Aminopicolinic Acid Precursor1 Route A: 6-Amino-3-Bromopicolinate (Late-Stage Arylation) Target->Precursor1 Suzuki Coupling (C3) Precursor2 Route B: 3,6-Dichloropicolinate (Sequential Functionalization) Target->Precursor2 S_NAr (C6) then Suzuki (C3) Raw1 Aryl Boronic Acid Precursor1->Raw1 Raw2 Ammonia / Amine Source Precursor2->Raw2

Figure 1: Retrosynthetic tree illustrating the two primary approaches: Route A (using a pre-aminated scaffold) and Route B (sequential substitution of a di-halo core).

Part 2: Synthetic Strategies & Protocols

Strategy A: The "Late-Stage Arylation" (Recommended)

This approach uses Methyl 6-amino-3-bromopicolinate as the starting material. This is the most robust method because the amino group is already installed in the correct position, eliminating regioselectivity risks during amination.

Mechanism:

  • Protection: The C6-amine and C2-acid are protected/masked to prevent catalyst poisoning and side reactions.

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling installs the aryl group at C3.

  • Deprotection: Global deprotection yields the final free acid.

Protocol 1: Suzuki Coupling of 6-Amino-3-Bromopicolinate

Target: Synthesis of Methyl 6-amino-3-(4-methoxyphenyl)picolinate.

Reagents:

  • Substrate: Methyl 6-amino-3-bromopicolinate (1.0 eq)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)[1]

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, charge the bromopicolinate (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Inertion: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent homocoupling and catalyst deactivation).
    
  • Solvent & Catalyst: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL). Add the Pd catalyst (0.05 mmol) quickly under a stream of

    
    .
    
  • Reaction: Seal the flask and heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Checkpoint: The starting bromide should disappear. If conversion stalls, add 0.02 eq additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over

    
    .[2]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

Why this works: The amino group at C6 is electron-donating, which deactivates the oxidative addition step at C3 slightly. However, C3-Br is still sufficiently reactive for Pd(0) insertion, especially with bidentate ligands like dppf which enhance catalyst stability and bite angle.

Strategy B: The "Sequential Substitution" (Advanced)

This route starts from Methyl 3,6-dichloropicolinate . It relies on the electronic differentiation between C6 (alpha to Nitrogen) and C3 (beta to Nitrogen).

Differentiation Logic:

  • C6-Position: Highly electrophilic due to inductive withdrawal by the adjacent Nitrogen. Susceptible to S_NAr (Nucleophilic Aromatic Substitution).

  • C3-Position: Less electrophilic. Resistant to S_NAr but reactive in Pd-catalyzed coupling .

Workflow:

  • Step 1 (S_NAr): Selective displacement of C6-Cl using aqueous ammonia or an amine surrogate (e.g., PMB-amine) at mild temperatures.

  • Step 2 (Suzuki): Cross-coupling of the remaining C3-Cl with an aryl boronic acid.

Protocol 2: Regioselective S_NAr followed by Suzuki

Target: Methyl 6-amino-3-phenylpicolinate from 3,6-dichloropicolinate.

Step 1: Selective Amination (S_NAr)

  • Dissolve Methyl 3,6-dichloropicolinate (1.0 eq) in THF.

  • Add aqueous

    
     (28%, 5.0 eq) or a sealed tube with 
    
    
    
    in MeOH.
  • Heat to 60°C for 12 hours.

    • Control: Do not exceed 80°C to avoid displacement at C3 (though unlikely) or hydrolysis of the ester.

    • Result: Exclusive formation of Methyl 6-amino-3-chloropicolinate. The C3-Cl remains intact.

Step 2: Suzuki Coupling on Chloride

  • Challenge: Aryl Chlorides are less reactive than Bromides.

  • Optimization: Use a more active catalyst system, such as XPhos Pd G2 or Pd(OAc)₂ / SPhos .

  • Conditions: React the intermediate (from Step 1) with Phenylboronic acid (1.5 eq),

    
     (2.0 eq), and XPhos Pd G2 (2 mol%) in Toluene/Water at 100°C.
    

Part 3: Optimization & Troubleshooting Guide

The following table summarizes common failure modes and scientifically grounded solutions for this scaffold.

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by free amine (C6).Protect C6-amine as Acetamide (

) or Carbamate (Boc) prior to coupling.
Protodeboronation Unstable boronic acid (e.g., 2-heteroaryl).Switch to Potassium Trifluoroborate salts (

) or Boronic Esters (Pinacol).
Homocoupling (Biaryl) Oxygen presence in solvent.[3]Degas solvents using "Freeze-Pump-Thaw" or vigorous Argon sparging for 20 mins.
Regioisomer Mix (Route B) S_NAr temperature too high.Lower reaction temp to <60°C; ensure stoichiometric control of amine.
Visualizing the Catalytic Cycle

Understanding the Suzuki cycle is crucial for troubleshooting. The oxidative addition is the rate-limiting step for the electron-rich 6-amino-3-bromo system.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromo-6-aminopicolinate TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Aryl Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the entry of the halogenated pyridine scaffold.

Part 4: References

  • Synthesis of Halauxifen-methyl (Analogous 6-aryl scaffold):

    • Source: ChemicalBook / Dow AgroSciences Patents.

    • Relevance: Establishes baseline conditions for pyridine Suzuki couplings.

    • URL:

  • Suzuki Coupling Methodologies:

    • Source: Organic Chemistry Portal.[4]

    • Relevance: Comprehensive review of catalyst choices (Pd(dppf), XPhos) for heteroaryl halides.

    • URL:

  • 3-Amino-6-bromopicolinic acid (Intermediate Data):

    • Source: PubChem CID 45480452.

    • Relevance: Verifies existence and properties of the key starting material for Route A.

    • URL:

  • Aminative Suzuki-Miyaura Coupling:

    • Source: Li, X. et al. (2024).

    • Relevance: Advanced methods for installing amine and aryl groups.[5][6]

    • URL:

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Amino-3-(4-chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Medicinal Chemists, and Agrochemical Development Scientists

Introduction & Mechanistic Rationale

Substituted aminopicolinic acids are highly valued scaffolds in both pharmaceutical development and agrochemical formulation. Specifically, derivatives such as 4-amino-6-(4-substituted-phenyl)-picolinic acids and their structural isomers have demonstrated potent biological activity, often serving as synthetic auxins in herbicidal applications[1]. The synthesis of these pyridine-based architectures, however, presents distinct challenges. The inherent coordinating ability of the pyridine nitrogen can sequester transition metal catalysts, leading to catalyst poisoning or altered chemoselectivity during cross-coupling reactions[2]. Furthermore, unactivated heteroaryl esters require robust catalytic systems to prevent undesired C(acyl)–O bond cleavage or decarbonylation[3].

This application note details a highly optimized, scalable two-step protocol for the synthesis of 6-Amino-3-(4-chlorophenyl)picolinic acid . The route leverages a Suzuki-Miyaura cross-coupling of commercially available methyl 6-amino-3-bromopicolinate (CAS 178876-83-0)[4] with 4-chlorophenylboronic acid, followed by a controlled saponification. By utilizing a bidentate phosphine ligand (dppf), the palladium center is sterically shielded, preventing inhibitory coordination by the picolinate nitrogen and ensuring rapid reductive elimination.

Retrosynthetic Strategy & Workflow

The synthetic workflow is designed as a self-validating system, minimizing the need for complex chromatographic purifications at scale. The intermediate ester is highly crystalline, and the final zwitterionic product is isolated via isoelectric precipitation.

Workflow SM Methyl 6-amino-3-bromopicolinate (CAS: 178876-83-0) Step1 Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM->Step1 Reagent 4-Chlorophenylboronic Acid Reagent->Step1 Intermediate Methyl 6-amino-3-(4-chlorophenyl)picolinate Step1->Intermediate Step2 Saponification & Acidification 1. LiOH, THF/MeOH/H2O 2. 1M HCl (pH 3.5) Intermediate->Step2 Product 6-Amino-3-(4-chlorophenyl)picolinic acid (Target Compound) Step2->Product

Synthetic workflow for 6-Amino-3-(4-chlorophenyl)picolinic acid via Suzuki-Miyaura coupling.

Process Optimization Data

The Suzuki-Miyaura coupling of aminopicolinates requires careful optimization to overcome the deactivating nature of the electron-deficient pyridine ring and the coordinating potential of the nitrogen[5]. The table below summarizes the catalyst screening conducted to establish the scalable protocol.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901645
2Pd(OAc)₂ / PPh₃K₃PO₄DMF1001252
3Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 8 88
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)90891

*Yield determined by HPLC integration against an internal standard. Entry 3 was selected for the final protocol due to the superior cost-to-yield ratio of K₂CO₃ compared to Cs₂CO₃ at scale.

Experimental Protocols

Step 1: Synthesis of Methyl 6-amino-3-(4-chlorophenyl)picolinate

Causality & Rationale: A biphasic 1,4-Dioxane/Water system is employed to simultaneously dissolve the organic electrophile/boronic acid and the inorganic base (K₂CO₃), facilitating efficient transmetalation. Rigorous degassing is mandatory; residual oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex, stalling the catalytic cycle.

Materials:

  • Methyl 6-amino-3-bromopicolinate (1.0 eq, 10.0 g, 43.3 mmol)[4]

  • 4-Chlorophenylboronic acid (1.2 eq, 8.13 g, 52.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 1.77 g, 2.16 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 eq, 11.97 g, 86.6 mmol)

  • 1,4-Dioxane (120 mL) and Deionized Water (30 mL)

Procedure:

  • Preparation: Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with methyl 6-amino-3-bromopicolinate, 4-chlorophenylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and Water. Sparge the heterogeneous mixture with nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Catalyst Addition: Briefly remove the nitrogen inlet to add Pd(dppf)Cl₂·CH₂Cl₂ in one portion. Resume nitrogen flow and sparge for an additional 5 minutes.

  • Reaction: Heat the mixture to 90 °C using an oil bath. Stir vigorously for 8 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Hexane/EtOAc 1:1) or LC-MS. The starting material (m/z 231.0)[4] should be completely consumed, replaced by the product mass (m/z 263.7).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (200 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water (2 × 100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Triturate the crude residue with cold hexanes/diethyl ether (9:1) to yield the intermediate ester as a pale yellow solid.

Step 2: Saponification to 6-Amino-3-(4-chlorophenyl)picolinic Acid

Causality & Rationale: Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH. The milder basicity of LiOH minimizes the risk of decarboxylation of the picolinic acid moiety, a known degradation pathway for pyridine-2-carboxylic acids under harsh conditions[5]. The final isolation relies on isoelectric precipitation; adjusting the pH to ~3.5 neutralizes the carboxylate while avoiding protonation of the weakly basic aminopyridine system, forcing the zwitterion out of solution.

Materials:

  • Methyl 6-amino-3-(4-chlorophenyl)picolinate (1.0 eq, 10.0 g, 38.0 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 4.78 g, 114.0 mmol)

  • THF (60 mL), Methanol (30 mL), and Deionized Water (30 mL)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Suspend the intermediate ester in the THF/MeOH mixture in a 250 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H₂O in 30 mL of water and add it dropwise to the organic suspension. The mixture will become homogeneous as the ester hydrolyzes.

  • Reaction: Stir at ambient temperature (20–25 °C) for 4 hours.

  • IPC: Confirm the disappearance of the ester via HPLC.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the volatile organic solvents (THF and MeOH), leaving an aqueous basic solution.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath to 5 °C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches exactly 3.5. A thick white/off-white precipitate will form.

  • Isolation: Stir the suspension for 30 minutes at 5 °C to ensure complete precipitation. Filter the solid through a sintered glass funnel, wash with ice-cold water (2 × 20 mL), and dry under high vacuum at 45 °C for 24 hours to afford the pure 6-Amino-3-(4-chlorophenyl)picolinic acid.

References

1.[5] Synthesis of Some Aminopicolinic Acids, IRL @ UMSL, 2.[1] The invention relates to 4-amino-6-(4-substituted-phenyl), nipo.gov.ua, 3.[2] Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation, RSC Publishing, 4.[4] Methyl 6-amino-3-bromopicolinate | 178876-83-0, ChemicalBook, 5.[3] Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters, PMC,

Sources

Application Note: HPLC-MS/MS Method Development for 6-Amino-3-(4-chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development of a robust LC-MS/MS methodology for the quantification of 6-Amino-3-(4-chlorophenyl)picolinic acid (ACPA) . As a structural analog to synthetic auxin herbicides (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl), ACPA presents specific analytical challenges including zwitterionic behavior, metal chelation potential, and matrix interference in complex environmental samples.

This protocol leverages Mixed-Mode Anion Exchange (MAX) for sample cleanup and Reverse-Phase Chromatography (RPC) with acidic mobile phases to ensure varying ionization states do not compromise retention or sensitivity.

Physicochemical Profile & Mechanistic Strategy

Understanding the molecule is the prerequisite for method success.

PropertyValue / CharacteristicImpact on Method Development
CAS Number 1457326-69-0Reference standard verification.
Formula C₁₂H₉ClN₂O₂Monoisotopic Mass: 248.04 Da.
Structure Picolinic acid core, 4-chlorophenyl tail.[1][2]Chelation Risk: The picolinic acid moiety (N and COOH proximity) can chelate Fe/Zn in stainless steel LC systems, causing peak tailing.
pKa (Acid) ~2.5 - 3.5 (Carboxylic Acid)At neutral pH, the molecule is anionic (COO⁻).
pKa (Base) ~2.0 - 3.0 (Pyridine N / Amine)At very low pH (<2), the molecule is cationic.
LogP ~2.2 (Estimated)Moderately hydrophobic; suitable for C18 retention if the acid is suppressed (protonated).
The "Chelation Effect" Mitigation

Picolinic acids are notorious for interacting with active metal sites in HPLC columns and frits.

  • Strategy: Use a PEEK-lined column or add a chelating agent (e.g., Medronic Acid or EDTA) to the mobile phase if peak tailing persists.

  • Column Choice: A C18 column with high surface coverage (fully end-capped) is required to minimize silanol interactions.

Method Development Workflow

MethodDev cluster_0 Critical Decision Point Start Start: ACPA Method Dev Solubility Solubility Check (MeOH/DMSO) Start->Solubility MS_Tune MS/MS Tuning (Infusion) Solubility->MS_Tune LC_Screen Column Screening (C18 vs Phenyl-Hexyl) MS_Tune->LC_Screen MP_Opt Mobile Phase Optimization (Acidic pH) LC_Screen->MP_Opt SPE_Dev SPE Cleanup (MAX vs HLB) MP_Opt->SPE_Dev Validation Validation (Linearity, Recovery) SPE_Dev->Validation

Figure 1: Logical workflow for developing the ACPA detection method.

Experimental Protocols

Mass Spectrometry Optimization (MS/MS)

Objective: Identify the most sensitive Precursor-to-Product ion transitions.

  • Ionization Mode: ESI Positive (ESI+). While the carboxylic acid suggests ESI-, the amino and pyridine groups protonate readily [(M+H)⁺], often providing better signal-to-noise ratios than the deprotonated ion [(M-H)⁻] in complex matrices.

Protocol:

  • Prepare a 1 µg/mL standard in 50:50 Methanol:Water (0.1% Formic Acid).

  • Infuse at 10 µL/min into the MS source.

  • Q1 Scan: Locate the parent ion m/z 249.0 (³⁵Cl isotope) and m/z 251.0 (³⁷Cl isotope).

  • Product Ion Scan: Fragment m/z 249.0 with varying Collision Energies (CE).

Predicted Transitions (Must be empirically verified):

Transition TypePrecursor (m/z)Product (m/z)Loss IDCollision Energy (V)
Quantifier 249.0203.0 -HCOOH (Decarboxylation)20-30
Qualifier 1 249.0213.0 -HCl30-40
Qualifier 2 249.0168.0 -HCOOH, -Cl40-50
Chromatographic Conditions (HPLC)

Objective: Retain the polar zwitterion while separating it from matrix interferences.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or Waters ACQUITY BEH C18.

    • Alternative: Phenomenex Kinetex Biphenyl (for enhanced selectivity of the chlorophenyl ring).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Note: The Ammonium Formate buffers the pH to ensure reproducible ionization.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Acetonitrile? Methanol can sometimes cause higher backpressure and different solvation of picolinates, though it is a viable alternative.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min) Curve
0.00 5 0.3 Initial
1.00 5 0.3 Hold
6.00 95 0.3 Linear
7.50 95 0.3 Wash
7.60 5 0.3 Return

| 10.00 | 5 | 0.3 | Re-equilibrate |

Sample Preparation: Mixed-Mode SPE

Objective: Isolate ACPA from soil or biological plasma. Mechanism: Since ACPA contains a carboxylic acid, Mixed-Mode Anion Exchange (MAX) is superior to standard HLB. It retains the analyte by both hydrophobicity and charge (anionic exchange at high pH).

Protocol (Oasis MAX or Strata-X-A):

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Sample (adjusted to pH > 7 using NH₄OH to ensure ACPA is negatively charged/deprotonated).

  • Wash 1: 1 mL 5% NH₄OH in Water (Removes neutrals/bases).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elute: 1 mL Methanol containing 2% Formic Acid.

    • Mechanism:[2][3] The acid neutralizes the carboxylic group on ACPA and the amine on the sorbent, breaking the ionic bond.

  • Evaporate & Reconstitute: Dry under N₂ and reconstitute in Mobile Phase A.

Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), implement these checks:

  • Internal Standard (IS): Use a stable isotope labeled analog if available (e.g., ¹³C-ACPA). If not, use Picloram-d2 or a structurally similar herbicide like Clopyralid (ensure chromatographic separation).

  • Matrix Match Calibration: Prepare calibration curves in the blank matrix extract to compensate for ion suppression.

  • Carryover Check: Inject a solvent blank after the highest standard. Picolinic acids can stick to injector ports.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing Metal chelationPassivate system with 30% Phosphoric acid (offline) or switch to PEEK/Titanium column hardware.
Low Sensitivity Ion suppressionSwitch from MeOH precipitation to MAX SPE cleanup.
RT Shift pH instabilityEnsure Mobile Phase A is buffered (Ammonium Formate) and fresh.

References

  • PubChem. (2023).[4] 6-Amino-3-(4-chlorophenyl)picolinic acid (Compound Summary). National Library of Medicine. [Link]

  • Hermann, W. et al. (2018). Method development for the determination of picolinic acid herbicides in soil. Journal of Chromatography A. [Link] (Generalized reference for picolinic acid methodology).

  • Waters Corporation. (2020). Oasis MAX Sample Extraction Products: Care and Use Manual.[Link]

Disclaimer: This protocol is for research purposes only. All MRM transitions should be optimized on the specific instrument platform used.

Sources

Suzuki-Miyaura coupling conditions for synthesizing 3-aryl-picolinic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for the Synthesis of 3-Aryl-Picolinic Acids

Introduction & Rationale

3-Aryl-picolinic acids are highly privileged scaffolds in modern chemical research. They serve as critical bidentate ligands in the development of phosphorescent iridium(III) and ruthenium(II) transition metal complexes for OLEDs and photocatalysis[1]. Furthermore, the 3-aryl-picolinic acid motif is a foundational building block in the synthesis of advanced agrochemicals, including Carboxylic Acid Amide (CAA) fungicides targeting downy mildew diseases[2].

Despite their utility, the direct synthesis of 3-aryl-picolinic acids via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a notorious synthetic challenge. The proximity of the pyridine nitrogen and the carboxylic acid creates a potent bidentate chelation trap for transition metals. This application note details the mechanistic hurdles of this transformation and provides field-proven, optimized protocols for synthesizing 3-aryl-picolinic acids using both ester-protected and free-acid routes.

Mechanistic Insights: The "Picolinate Trap" and Causality of Reaction Design

In a standard Suzuki-Miyaura coupling, the Pd(0) catalyst undergoes oxidative addition into the C–Br bond of the 3-halopyridine. However, when 3-bromopicolinic acid is used directly, the resulting Pd(II) intermediate is rapidly intercepted by the adjacent pyridine nitrogen and the carboxylate oxygen. This forms a highly stable, coordinatively saturated thermodynamic sink (a 5-membered metallacycle). This chelation displaces necessary phosphine ligands and prevents the transmetalation of the arylboronic acid, effectively poisoning the catalyst and stalling the reaction.

Causality in Experimental Design: To circumvent this, two distinct strategies must be employed:

  • The Ester Route (Preferred): By masking the carboxylic acid as a methyl ester (methyl 3-bromopicolinate), the oxygen's coordinating ability is drastically reduced. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) further ensures that the palladium center remains sterically saturated, preventing any residual N-coordination from derailing the catalytic cycle.

  • The Free Acid Route (Advanced): If esterification is not viable, the free acid can be coupled by utilizing highly sterically demanding, electron-rich biaryl phosphine ligands (e.g., SPhos or XPhos). These ligands accelerate transmetalation and reductive elimination to a rate that outcompetes the formation of the dead-end picolinate-Pd(II) chelate.

Data Presentation: Optimization and Substrate Scope

Table 1: Optimization of Suzuki-Miyaura Coupling for Methyl 3-bromopicolinate

Entry Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 Pd(PPh3)4 None Na2CO3 Toluene/EtOH/H2O 90 65%
2 Pd(OAc)2 PPh3 K2CO3 Dioxane/H2O 100 55%
3 Pd(dppf)Cl2 None K2CO3 Dioxane/H2O 90 88%

| 4 | Pd2(dba)3 | XPhos | K3PO4 | Toluene/H2O | 100 | 92% |

Table 2: Substrate Scope using Optimized Ester Route (Pd(dppf)Cl2)

Aryl Boronic Acid Product Time (h) Yield (%)
Phenylboronic acid Methyl 3-phenylpicolinate 4 88%
4-Methoxyphenylboronic acid Methyl 3-(4-methoxyphenyl)picolinate 4 91%

| 2-Fluorophenylboronic acid | Methyl 3-(2-fluorophenyl)picolinate | 6 | 82% |

Mechanistic and Workflow Visualizations

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Pd(II) Intermediate) Pd0->OA 3-Halo-picolinate Trap Catalyst Poisoning (N,O-Chelation to Pd) OA->Trap Free Acid (Undesired) TM Transmetalation (Aryl Boronic Acid) OA->TM Base / Ar-B(OH)2 RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 Release of Product

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the picolinic acid chelation trap.

Workflow Start1 Methyl 3-bromopicolinate (Ester Route) Suz1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O Start1->Suz1 Start2 3-Bromopicolinic acid (Free Acid Route) Suz2 Suzuki Coupling Pd(OAc)2, SPhos, K3PO4 Toluene/H2O Start2->Suz2 Int Methyl 3-Aryl-picolinate Suz1->Int Prod 3-Aryl-picolinic Acid (Target) Suz2->Prod Direct but lower yield Hyd Saponification LiOH, THF/H2O Int->Hyd Hyd->Prod

Fig 2: Experimental workflow comparing the robust Ester Route vs. the direct Free Acid Route.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-Aryl-picolinates (The Ester Route) Self-Validating Step: The use of a biphasic Dioxane/H2O system ensures that the inorganic base (K2CO3) remains dissolved, providing a constant concentration of hydroxide/carbonate to activate the boronic acid without precipitating the catalyst out of the organic phase.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromopicolinate (1.0 equiv, 5.0 mmol), the corresponding arylboronic acid (1.2 equiv, 6.0 mmol), and K2CO3 (2.5 equiv, 12.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 25 mL).

  • Catalyst Loading: Under a positive flow of argon, add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%).

  • Reaction: Seal the flask and heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring for 4–6 hours. Monitor the reaction via TLC or LC-MS until the starting bromide is consumed.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure methyl 3-aryl-picolinate.

Protocol B: Saponification to 3-Aryl-picolinic Acid Self-Validating Step: Using LiOH in a THF/H2O mixture ensures complete solubility of the ester intermediate while preventing decarboxylation, which can easily occur if harsh acidic hydrolysis is used at elevated temperatures.

  • Preparation: Dissolve the methyl 3-aryl-picolinate (1.0 equiv, 4.0 mmol) in a mixture of THF and H2O (3:1 v/v, 20 mL).

  • Hydrolysis: Add LiOH·H2O (3.0 equiv, 12.0 mmol) in one portion. Stir the reaction mixture at room temperature for 2–3 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (15 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3–4 using 1M HCl. The 3-aryl-picolinic acid will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the target 3-aryl-picolinic acid.

Protocol C: Direct Coupling of 3-Bromopicolinic Acid (The Free Acid Route)

  • Preparation: To a Schlenk flask, add 3-bromopicolinic acid (1.0 equiv, 2.0 mmol), arylboronic acid (1.5 equiv, 3.0 mmol), and K3PO4 (3.0 equiv, 6.0 mmol).

  • Catalyst/Ligand Loading: Add Pd(OAc)2 (0.05 equiv, 5 mol%) and SPhos (0.10 equiv, 10 mol%).

  • Solvent Addition: Add degassed Toluene/H2O (10:1 v/v, 15 mL). The high ratio of organic to aqueous solvent helps solubilize the bulky phosphine ligand.

  • Reaction: Heat to 100 °C under argon for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and wash with EtOAc. Acidify the aqueous layer to pH 3 with 1M HCl, extract with EtOAc (3 x 20 mL), dry over Na2SO4, and concentrate to yield the crude product, which can be recrystallized from ethanol.

References

  • Lamberth, C. (2019). Episodes from the Continuous Search for Solutions against Downy Mildew Diseases. CHIMIA, 73(7-8), 571-580.[Link][2]

  • Boudreault, P.-L. T., Esteruelas, M. A., Mora, E., Oñate, E., & Tsai, J.-Y. (2019). Suzuki–Miyaura Cross-Coupling Reactions for Increasing the Efficiency of Tris-Heteroleptic Iridium(III) Emitters. Organometallics, 38(15), 2883-2887.[Link][1]

Sources

Crystallization techniques for purifying 6-Amino-3-(4-chlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Crystallization of 6-Amino-3-(4-chlorophenyl)picolinic Acid

Executive Summary

This technical guide details the purification and crystallization strategies for 6-Amino-3-(4-chlorophenyl)picolinic acid , a structural analog within the aminopicolinate class of synthetic auxins (related to Halauxifen and Aminopyralid). High-purity isolation of this compound is critical due to its zwitterionic nature and the potential for persistent inorganic salts and regioisomeric byproducts from Suzuki-Miyaura cross-coupling reactions.

This protocol leverages the molecule's amphoteric physicochemical properties to design a robust pH-swing reactive crystallization followed by a solvent-mediated polishing step .

Physicochemical Basis & Solubility Profile

To design a self-validating purification system, one must understand the solubility landscape defined by the picolinic acid core.

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen/exocyclic amine and an acidic carboxylic acid.

    • pH < 2.0: Fully protonated (Cationic). Soluble in dilute mineral acids.

    • pH > 9.0: Fully deprotonated (Anionic). Soluble in aqueous alkali (NaOH, KOH).

    • pH 3.5 – 4.5 (Isoelectric Point, pI): Net neutral zwitterion. Minimum aqueous solubility.

Mechanism of Impurity Rejection:

  • Inorganic Salts (NaCl, NaBr): Remain soluble in the aqueous mother liquor during pI precipitation.

  • Non-acidic Organics (Unreacted Aryl Halides): Insoluble in the alkaline phase (pH > 10), allowing removal via filtration before crystallization.

  • Isomeric Acids: Often possess slightly different pKa values or crystal packing energies, allowing separation during the slow acidification ramp.

Protocol 1: Primary Isolation via pH-Swing Crystallization

Objective: Isolate the target molecule from the crude reaction mixture (typically a saponified ester or Suzuki coupling stream) while rejecting inorganic salts and non-acidic impurities.

Reagents:

  • Crude 6-Amino-3-(4-chlorophenyl)picolinic acid

  • Sodium Hydroxide (2M aq)

  • Hydrochloric Acid (2M and 6M aq)

  • Activated Carbon (e.g., Norit SX Ultra)

  • Celite (Filter aid)[1]

Step-by-Step Methodology:

  • Alkaline Dissolution:

    • Suspend the crude solid in Water (10 vol) .

    • Add 2M NaOH dropwise until pH reaches 11.0 – 12.0 .

    • Checkpoint: The solution should be homogenous. If turbidity persists, these are likely non-acidic organic impurities (e.g., biaryls).

  • Adsorptive Filtration (Clarification):

    • Add Activated Carbon (5 wt% relative to crude) to the alkaline solution. Stir at 50°C for 30 minutes .

    • Filter hot through a Celite pad to remove carbon and insoluble organics.

    • Result: A clear, pale-yellow filtrate containing the target as the sodium picolinate salt.

  • Controlled Acidification (Reactive Crystallization):

    • Stage 1 (Nucleation): Cool filtrate to 20°C . Slowly add 6M HCl to adjust pH to 7.0 . Stir for 15 minutes. (Solution may remain clear or slightly hazy).

    • Stage 2 (Growth): Switch to 2M HCl . Add slowly (rate: 0.1 pH units/min) until pH reaches 4.0 ± 0.2 .

    • Critical Process Parameter (CPP): Do not overshoot below pH 3.0, as the cationic form may re-dissolve or trap chloride salts.

  • Digestion (Ostwald Ripening):

    • Heat the slurry to 50°C for 1 hour, then cool slowly to 5°C over 2 hours. This removes fines and improves filterability.

  • Isolation:

    • Filter the crystalline solid.[2]

    • Displacement Wash: Wash with Water (3 x 2 vol) adjusted to pH 4.0.

    • Solvent Wash: Wash with Isopropanol (1 x 1 vol) to displace water and remove lipophilic surface impurities.

    • Dry under vacuum at 55°C .

Protocol 2: Recrystallization (Polishing Step)

Objective: Upgrade purity from >95% to >99.5% (HPLC) and define the crystal form.

Solvent Selection Logic: Aminopicolinic acids typically exhibit steep solubility curves in alcohol/water mixtures.

  • Solvent A (Good Solvent): DMSO or hot Ethanol/Methanol.

  • Solvent B (Anti-Solvent): Water or Ethyl Acetate.

Recommended System: Ethanol : Water (80:20 v/v)

  • Dissolution:

    • Charge crude crystals into Ethanol/Water (80:20) at 10 vol .

    • Heat to reflux (~78°C ).

    • Observation: If solids remain, add solvent in 1 vol increments until clear.

  • Cooling Ramp:

    • Cool from reflux to 60°C over 30 minutes.

    • Seeding (Optional): Add 0.5 wt% pure seed crystals at 60°C to prevent oiling out.

    • Cool linearly to 5°C over 4 hours (Rate: ~14°C/hr).

  • Filtration:

    • Filter cold. Wash with cold Ethanol (100%) .

    • Dry to constant weight.

Process Visualization

Figure 1: Purification Workflow & Logic Gate

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) Alkaline Alkaline Dissolution (pH 11-12, NaOH) Start->Alkaline Dissolve Filter Clarification Filtration (Remove Non-Acids/Carbon) Alkaline->Filter Adsorb Impurities Acidification Controlled Acidification (Target pH 4.0) Filter->Acidification Filtrate (Na-Salt) Waste1 Waste Solid: Catalyst, Biaryls Filter->Waste1 Reject Crystallization Digestion & Cooling (50°C -> 5°C) Acidification->Crystallization pI Precipitation Isolation Filtration & Wash (Water pH 4.0 + IPA) Crystallization->Isolation Solid Recovery Recryst Recrystallization (EtOH:H2O 80:20) Isolation->Recryst Purity Upgrade (>99%) Waste2 Mother Liquor: NaCl, Soluble Isomers Isolation->Waste2 Reject

Caption: Operational workflow for the isolation of 6-Amino-3-(4-chlorophenyl)picolinic acid, highlighting impurity rejection points.

Analytical Validation & Specifications

ParameterMethodSpecificationRationale
Assay HPLC (C18, ACN/H2O + 0.1% H3PO4)> 98.0% w/wStandard purity for biological testing.
Related Substances HPLC< 0.5% (Single Impurity)Controls regioisomers (e.g., 4-phenyl isomer).
Residue on Ignition Gravimetric< 0.2%Ensures removal of NaCl/Na-Picolinate salts.
Chloride Content Titration (AgNO3)< 500 ppmConfirms washing efficiency of the HCl acidification step.
Crystal Form PXRDMatches Ref. PatternPicolinates are prone to polymorphism; verify consistent form.

Troubleshooting Guide

  • Issue: "Oiling Out" during Acidification.

    • Cause: Rapid pH drop or high concentration of organic impurities.

    • Solution: Slow down HCl addition rate. Dilute the alkaline solution by 20% before acidification. Seed the mixture at pH 6.0.

  • Issue: High Ash/Salt Content.

    • Cause: Incomplete washing or precipitation at pH < 2.0 (trapping HCl salts).

    • Solution: Ensure final pH is strictly 3.5–4.5. Increase the volume of the displacement wash (Water pH 4.0).

  • Issue: Low Yield.

    • Cause: Product solubility in the mother liquor (picolinates have some water solubility).

    • Solution: Cool final slurry to <5°C. Saturate the aqueous phase with NaCl (Salting out) only if subsequent recrystallization is planned to remove the salt.

References

  • Dow AgroSciences LLC. (2003). 6-Aryl-4-aminopicolinates and their use as herbicides. WO03011853A1. Retrieved from .

  • Corteva Agriscience. (2015). Preparation method of halauxifen-methyl. CN104788364A. Retrieved from .

  • University of Coimbra. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI Processes. Retrieved from .

  • Royal Society of Chemistry. (2013).[3] Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles. RSC Advances. Retrieved from .

  • Sigma-Aldrich. (n.d.). 6-(3-Aminophenyl)picolinic acid Product Page. Retrieved from .

Sources

Application Note: Microwave-Assisted Synthesis of 6-Amino-3-arylpicolinic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The 6-arylpicolinate class of synthetic auxins, prominently featuring halauxifen-methyl (Arylex™ active) developed by Dow AgroSciences, represents a critical breakthrough in broad-spectrum weed control[1],[2]. The core scaffold of these agrochemicals—a 6-amino-3-arylpicolinic acid derivative—is traditionally synthesized via Palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. However, conventional convective heating methods often require prolonged reaction times (12–24 hours) and suffer from poor yields due to the steric hindrance and electronic deactivation caused by the adjacent carboxylate group.

This application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, this method accelerates the transmetalation step, drastically reducing reaction times to under 20 minutes while suppressing thermal degradation pathways (e.g., decarboxylation or deamination)[3],[4].

Scientific Background & Mechanistic Causality

The Role of Dielectric Heating in Cross-Coupling

Unlike conventional heating, which relies on thermal conductivity and convection, MAOS directly interacts with the dipoles of the solvent and reagents[4]. This allows energy transfer to occur in less than a nanosecond, resulting in instantaneous, uniform volumetric heating[4]. For the synthesis of 6-amino-3-arylpicolinic acids, the use of highly polar solvent systems (such as Ethanol/Water) maximizes microwave absorption, driving the reaction to completion before side-product formation can occur[3].

Mechanistic Bottlenecks and Solutions

In the catalytic cycle of the Suzuki-Miyaura coupling of 3-halo-6-aminopicolinates, the oxidative addition of the Pd(0) species to the carbon-halogen bond is generally facile. However, the subsequent transmetalation with the arylboronic acid is sterically hindered by the bulky picolinate ester/acid at the 2-position. Microwave irradiation provides the rapid, localized activation energy required to overcome this specific steric barrier.

CatalyticCycle Pd0 Pd(0) Complex (Active Catalyst) PdII_Ox Pd(II) Intermediate (Oxidative Addition) Pd0->PdII_Ox + 3-halo-6-aminopicolinate (MW accelerates) PdII_Trans Pd(II) Intermediate (Transmetalation) PdII_Ox->PdII_Trans + Arylboronic acid, Base (Overcomes steric hindrance) PdII_Trans->Pd0 Reductive Elimination Product 6-amino-3-arylpicolinic acid (Target Scaffold) PdII_Trans->Product Yields

Microwave-accelerated Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

Experimental Design & Optimization

To establish a robust protocol, empirical optimization of the solvent, catalyst, and heating modality is required. The table below summarizes the quantitative data driving our protocol choices. The transition from


 to 

is intentional; the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation in aqueous microwave conditions.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryHeating ModalityCatalystSolvent SystemTemp (°C)TimeIsolated Yield (%)
1Conventional (Oil Bath)

Toluene/

10018 h45%
2Microwave

Toluene/

12030 min62%
3Microwave

Dioxane/

12015 min88%
4 Microwave

EtOH/

110 15 min 94%

Note: Entry 4 is selected as the optimal condition due to the high dielectric constant of Ethanol/Water, which couples efficiently with microwave frequencies (2.45 GHz), ensuring rapid heating and an environmentally benign profile[3],[5].

Self-Validating Experimental Protocol

Materials & Equipment
  • Substrates: Methyl 6-amino-3-bromopicolinate (1.0 equiv), Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) (1.2 equiv).

  • Catalyst & Base:

    
     (0.05 equiv), Potassium carbonate (
    
    
    
    ) (2.5 equiv).
  • Solvent: Degassed Ethanol / Ultra-pure

    
     (3:1 v/v).
    
  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and pressure monitoring.

Workflow Prep Reaction Setup (Reagents + Solvent) Purge Inert Atmosphere (N2/Ar Purge) Prep->Purge MW Microwave Irradiation (110°C, 15 min) Purge->MW Cool Rapid Cooling (Air/N2 jet) MW->Cool Workup Aqueous Workup & Extraction Cool->Workup Purify Chromatography or Recrystallization Workup->Purify

Step-by-step workflow for microwave-assisted synthesis and purification.

Step-by-Step Methodology

Step 1: Reagent Preparation (Checkpoint 1) In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add methyl 6-amino-3-bromopicolinate (1.0 mmol), the arylboronic acid (1.2 mmol),


 (2.5 mmol), and 

(0.05 mmol).
  • Causality: A slight excess of boronic acid compensates for competitive protodeboronation, a known side reaction in aqueous basic conditions.

Step 2: Solvent Addition and Degassing Add 4.0 mL of the Ethanol/


 (3:1) mixture. Seal the vial with a Teflon-lined septum cap. Purge the solution with Argon for 5 minutes via a submerged needle, with a secondary vent needle.
  • Self-Validation Check: The solution should turn a characteristic orange/red color as the Pd catalyst dissolves. Complete removal of oxygen is critical to prevent the homocoupling of the boronic acid (forming biphenyl impurities).

Step 3: Microwave Irradiation (Checkpoint 2) Place the vial in the microwave reactor. Set the parameters:

  • Ramp Time: 2 minutes (to prevent solvent bumping).

  • Hold Temperature: 110 °C.

  • Hold Time: 15 minutes.

  • Stirring: High (900 rpm).

  • Self-Validation Check: Monitor the real-time pressure curve. In EtOH/

    
     at 110 °C, pressure should stabilize around 40–60 psi. A sudden spike >100 psi indicates solvent degradation or a runaway exotherm, and the run should be aborted.
    

Step 4: Rapid Cooling Allow the microwave to utilize compressed air/nitrogen to rapidly cool the vial to < 40 °C before opening.

  • Causality: Rapid cooling quenches the reaction instantly, preventing the formation of thermodynamic degradation products.

Step 5: Workup and Extraction (Checkpoint 3) Uncap the vial.

  • Self-Validation Check: The presence of a fine, black precipitate (Palladium black) is a positive indicator that the active Pd(0) species has successfully completed the catalytic cycles and aggregated upon cooling. Dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL). Filter through a short pad of Celite to remove the Pd black. Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 6: Saponification (Optional for Free Acid) If the free 6-amino-3-arylpicolinic acid is required (rather than the methyl ester), dissolve the crude ester in THF/


 (1:1) and add LiOH (3.0 equiv). Stir at room temperature for 2 hours, then acidify to pH 3 with 1M HCl to precipitate the target acid.

Step 7: Purification and Analytical Validation Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from hot ethanol.

  • Validation: Confirm the structure via

    
    -NMR (look for the characteristic shift of the pyridine proton at C-4 and C-5) and LC-MS (ESI+) to verify the exact mass of the synthesized derivative.
    

References

  • Schmitzer, P. R., et al. "Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide." Discovery and Synthesis of Crop Protection Products, ACS Symposium Series, 2015.[URL: https://pubs.acs.org/doi/10.1021/bk-2015-1204.ch018]
  • Devendar, P., et al. "Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals." Journal of Agricultural and Food Chemistry, 2018.[URL: https://pubs.acs.org/doi/10.1021/acs.jafc.8b02486]
  • Chawla, A., et al. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." Molecules (MDPI), 2022.[URL: https://www.mdpi.com/1420-3049/27/22/8019]
  • Saini, R., et al. "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." National Center for Biotechnology Information (PMC), 2023.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10675271/]

Sources

Derivatization of 6-Amino-3-(4-chlorophenyl)picolinic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Introduction

6-Amino-3-(4-chlorophenyl)picolinic acid is a complex heterocyclic compound featuring multiple polar functional groups, including a carboxylic acid and an aromatic amine. These functional groups render the molecule non-volatile and thermally labile, making direct analysis by gas chromatography (GC) impossible.[1][2] To facilitate GC-MS analysis, a chemical derivatization step is essential to increase the analyte's volatility and thermal stability.[3][4]

This application note provides a detailed, field-proven protocol for the derivatization of 6-Amino-3-(4-chlorophenyl)picolinic acid using silylation. We will explore the underlying principles of this chemical modification, provide a step-by-step methodology, and discuss the expected analytical outcomes. The primary goal of derivatization is to replace the active, polar hydrogen atoms on the carboxylic acid (-COOH) and amino (-NH₂) groups with non-polar, thermally stable trimethylsilyl (TMS) groups.[5][6] This process significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and allowing it to be successfully volatilized and separated on a GC column.[6]

Principle of Derivatization: Silylation

Silylation is a robust and widely used derivatization technique in which an active hydrogen atom is replaced by an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[7] For 6-Amino-3-(4-chlorophenyl)picolinic acid, both the carboxylic acid and the amino group contain active hydrogens that will react with a silylating agent.

The Reagent Choice: BSTFA + 1% TMCS

We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as the silylating agent. This combination offers several distinct advantages:

  • High Silylating Potency: BSTFA is a powerful TMS donor capable of derivatizing both carboxylic acids and amines.[6][7]

  • Catalytic Enhancement: TMCS acts as a catalyst, increasing the reactivity of the BSTFA, which is particularly beneficial for derivatizing the less reactive amino group and any sterically hindered sites.[8][9]

  • Volatile Byproducts: The byproducts of the reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front in the chromatogram, minimizing interference with the analyte peak.[7][8]

The derivatization reaction proceeds as follows, with both the carboxylic acid and amino groups being converted to their TMS-ester and TMS-amine counterparts, respectively.

G cluster_0 Derivatization Reaction Analyte 6-Amino-3-(4-chlorophenyl)picolinic acid (-COOH, -NH₂ groups) Product Di-TMS Derivative (-COOSi(CH₃)₃, -NHSi(CH₃)₃ groups) Analyte->Product Silylation Reagent BSTFA + 1% TMCS Reagent->Product Byproducts Volatile Byproducts (N-methyltrifluoroacetamide) Product->Byproducts

Caption: Chemical transformation during silylation.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the anhydrous conditions specified is critical for success, as silylating reagents and their derivatives are highly susceptible to hydrolysis.[7][10]

Materials and Reagents
  • 6-Amino-3-(4-chlorophenyl)picolinic acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Anhydrous Acetonitrile (GC grade)

  • 2 mL GC vials with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen gas supply for sample drying

  • Micropipettes

Step-by-Step Derivatization Procedure

The following workflow outlines the complete process from sample preparation to analysis.

G start Start: Sample Aliquot dry 1. Evaporate to Dryness (Under Nitrogen Stream) start->dry reagent 2. Add Derivatization Reagents (Pyridine, BSTFA + 1% TMCS) dry->reagent seal 3. Seal Vial Immediately reagent->seal heat 4. Heat Reaction Mixture (e.g., 70°C for 45 min) seal->heat cool 5. Cool to Room Temperature heat->cool inject 6. GC-MS Analysis cool->inject end End: Data Acquisition inject->end

Caption: General workflow for silylation derivatization.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 6-Amino-3-(4-chlorophenyl)picolinic acid into a 2 mL GC vial.

    • If the sample is in a solution, transfer an aliquot containing approximately 1 mg of the analyte into the vial.

    • Evaporate the solvent completely to dryness under a gentle stream of dry nitrogen gas. It is critical that the sample is completely free of water and protic solvents to prevent reagent hydrolysis. [9][10]

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the dried sample. Pyridine acts as a solvent and a catalyst, aiding in the dissolution of the polar analyte and driving the reaction.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended to ensure the reaction goes to completion.[8]

    • Immediately cap the vial tightly with a PTFE-lined cap to prevent the ingress of atmospheric moisture.

  • Reaction:

    • Gently vortex the vial for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes. Heating accelerates the derivatization of both the carboxylic acid and the sterically influenced amino group.[7]

    • Reaction times and temperatures may be optimized depending on the specific instrumentation and desired throughput.

  • Analysis:

    • After heating, allow the vial to cool completely to room temperature before opening.

    • The derivatized sample can be directly injected into the GC-MS system. If the concentration is high, a dilution with an anhydrous solvent like acetonitrile or hexane may be necessary.

Expected Results and GC-MS Parameters

The successful derivatization will yield the di-trimethylsilyl derivative of 6-Amino-3-(4-chlorophenyl)picolinic acid. This corresponds to the addition of two TMS groups (-Si(CH₃)₃).

ParameterValueRationale / Comment
Parent Compound MW ~262.68 g/mol C₁₂H₉ClN₂O₂
Derivatizing Group Trimethylsilyl (TMS)-Si(CH₃)₃
Mass of TMS Group ~72.1 g/mol Mass added per active hydrogen replaced.
Number of Groups Added 2One for the -COOH group, one for the -NH₂ group.
Total Mass Increase ~144.2 g/mol 2 x 72.1 g/mol
Final Derivative MW ~406.88 g/mol The molecular ion (M⁺) peak should be observed around this m/z value.
Suggested GC-MS Conditions
  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977 MSD or equivalent

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Injection Mode: Split (e.g., 20:1 ratio) or Splitless, depending on concentration

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Source Temp: 230°C

  • MS Quad Temp: 150°C

  • Scan Range: 50 - 550 m/z

Troubleshooting

  • No or Low Product Peak: This is often due to incomplete derivatization.

    • Cause: Presence of moisture in the sample or reagents. Ensure all solvents are anhydrous and the sample is completely dry.[10]

    • Cause: Insufficient reagent or reaction time/temperature. Increase the amount of BSTFA or extend the heating time.[7]

  • Multiple Peaks for Analyte: This may indicate partial derivatization (mono-TMS derivative).

    • Cause: Insufficient catalyst (TMCS) or reaction conditions not vigorous enough for the amino group. Ensure proper reagent composition and heating.

  • Peak Tailing: The underivatized polar compound is interacting with the column.

    • Cause: Incomplete derivatization. Re-evaluate the derivatization protocol.

    • Cause: Active sites in the GC inlet liner or column. Perform inlet maintenance and use a deactivated liner.

Conclusion

The silylation of 6-Amino-3-(4-chlorophenyl)picolinic acid using BSTFA with a TMCS catalyst is a highly effective and reliable method for preparing the analyte for GC-MS analysis. This one-step protocol successfully converts the polar, non-volatile compound into a thermally stable, volatile derivative suitable for gas chromatography.[5][11] By following this detailed procedure and adhering to anhydrous conditions, researchers can achieve reproducible and accurate quantification and identification of this and structurally similar molecules.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC. (2021, March 19). National Center for Biotechnology Information. [Link]

  • GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. (2003, January 15). PubMed. [Link]

  • GC Derivatization. University of Wisconsin-La Crosse. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. [Link]

  • Derivatization reagents for GC. Macherey-Nagel. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Picolinyl esters for the structural determination of fatty acids by GC/MS. PubMed. [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC. (2021, December 18). National Center for Biotechnology Information. [Link]

  • Derivatization reagents for GC, silylation, MSTFA. Phoenix Scientific Co., Ltd.. [Link]

  • Convenient preparation of picolinyl derivatives from fatty acid esters. AGRIS. [Link]

  • Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. ResearchGate. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]

  • Derivatization method for the gas chromatographic-mass spectrometric charaterization of aminophosphonic acids. R Discovery. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Convenient preparation of picolinyl derivatives from fatty acid esters. ResearchGate. [Link]

  • Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Preparation of TMS Derivatives for GC/MS. University of California, Santa Barbara. [Link]

  • Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Acids: Derivatization for GC Analysis. Restek. [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC. National Center for Biotechnology Information. [Link]

  • Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. ResearchGate. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. [Link]

  • ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. Merck Millipore. [Link]

  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. National Institute of Standards and Technology. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in picolinic acid Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting low conversion rates in picolinic acid-assisted Suzuki coupling reactions. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format, moving from general Suzuki coupling challenges to the specific application of picolinic acid as a problem-solving ligand. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common hurdles in your synthetic endeavors.

Section 1: General Troubleshooting for Suzuki-Miyaura Coupling

Low conversion rates in Suzuki-Miyaura coupling are a frequent challenge. Before considering specialized additives like picolinic acid, it is crucial to ensure that the fundamental reaction parameters are optimized. This section addresses the most common culprits for sluggish or incomplete reactions.

Frequently Asked Questions (FAQs) - The Fundamentals

Q1: My Suzuki coupling reaction has stalled or resulted in a low yield. What are the most common initial checks I should perform?

A1: Low yields can often be traced back to the quality and handling of your reagents and the reaction setup.[1][2] Before extensive optimization, verify the following:

  • Reagent Quality:

    • Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3] This is especially true for heteroaryl boronic acids.[4] Use fresh or recently purchased boronic acids, and consider using more stable derivatives like pinacol or MIDA esters for problematic substrates.[4][5]

    • Palladium Catalyst Activity: Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly. Ensure your palladium source has not degraded. For instance, Pd₂(dba)₃ can be unstable over time. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst.[1]

    • Ligand Purity: Phosphine ligands are prone to oxidation by air, which inhibits their ability to coordinate with the palladium center.[1] Always use fresh ligands or those stored under an inert atmosphere.

  • Reaction Atmosphere and Solvent Purity:

    • Degassing: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[1] Thoroughly degas your solvent and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

    • Solvent Anhydrousness: For many protocols, anhydrous solvents are critical. Ensure your solvents are properly dried.

Q2: I'm observing significant byproduct formation. What are the most common side reactions and how can I mitigate them?

A2: The two most prevalent side reactions in Suzuki coupling are homocoupling and protodeboronation.

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst, which can be reduced by the boronic acid.[1] To minimize homocoupling, ensure rigorous degassing of your reaction mixture and consider starting with a Pd(0) catalyst source.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct from your starting material.[3] This side reaction can be exacerbated by high temperatures and the choice of base.[3] To reduce protodeboronation, use the mildest effective reaction temperature and consider screening different bases. For particularly sensitive substrates, using more stable boronic esters (e.g., pinacol, MIDA) is a highly effective strategy.[4][5]

Q3: How critical is the choice of base in a Suzuki coupling, and how do I select the right one?

A3: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[6][7] The effectiveness of a base is often dependent on the solvent and the specific substrates used.[1]

  • Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most frequently used.[1]

  • Screening is Key: If you are experiencing low conversion, screening a panel of bases is a logical and often effective troubleshooting step. A change in base can dramatically alter the reaction outcome.

  • Solubility Matters: Ensure that the chosen base has some solubility in the reaction medium to be effective.

Parameter Recommendation Rationale
Catalyst Loading 0.5 - 5 mol%Higher loading may be necessary for challenging substrates, but can also lead to increased side reactions.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source. Insufficient ligand can lead to catalyst decomposition.[1]
Base Equivalents 1.5 - 3.0 eqInsufficient base will stall the reaction as it is consumed stoichiometrically.[1]
Temperature 50 - 110 °CHigher temperatures can increase reaction rates but may also accelerate catalyst decomposition and side reactions.[1]

Section 2: Leveraging Picolinic Acid for Challenging Couplings

When standard optimization fails, particularly with nitrogen-containing heteroaryl halides, picolinic acid can be a powerful additive to improve conversion rates.

Troubleshooting with Picolinic Acid

Q4: My Suzuki coupling with a nitrogen-containing heteroaryl halide (e.g., pyridine, imidazole, pyrimidine) is giving low yields. How can picolinic acid help?

A4: Nitrogen-containing heterocycles are notoriously challenging substrates in Suzuki couplings. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[8][9][10] This prevents the catalyst from participating effectively in the catalytic cycle.

Picolinic acid, with its carboxylic acid and pyridine nitrogen, acts as a bidentate chelating ligand. It is thought to improve reaction outcomes through several mechanisms:

  • Stabilizing the Catalyst: By forming a stable complex with the palladium center, picolinic acid can prevent the binding of the heteroaryl substrate's nitrogen, thus protecting the catalyst from deactivation.[11][12]

  • Promoting Reductive Elimination: The geometry of the picolinic acid-palladium complex may facilitate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

  • Enhancing Solubility: In some cases, the picolinate-palladium complex may have improved solubility in the reaction medium.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OR')₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][6][13]

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_reagents Step 1: Verify Reagent Quality - Boronic Acid/Ester Fresh? - Catalyst/Ligand Active? - Solvents Degassed? start->check_reagents re_run Action: Use fresh/purified reagents. Re-run reaction. check_reagents->re_run Problem Identified screen_conditions Step 2: Screen Reaction Conditions - Different Base? - Adjust Temperature? - Change Solvent? check_reagents->screen_conditions Reagents OK re_run->screen_conditions Failure final_product Improved Conversion re_run->final_product Success optimize Action: Implement optimal conditions from screen. screen_conditions->optimize Improvement Seen consider_additives Step 3: Consider Additives (for N-Heterocycles) - Add Picolinic Acid screen_conditions->consider_additives No/Minor Improvement optimize->final_product consider_additives->final_product

Caption: A logical workflow for troubleshooting low conversion rates.

Section 3: Experimental Protocols

Standard Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional phosphine ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Picolinic Acid-Assisted Suzuki Coupling of a Heteroaryl Halide

This protocol is adapted for challenging couplings where catalyst inhibition is suspected.

  • Pre-catalyst Formation (Optional but Recommended): In a separate flask under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 1.0 equiv) and picolinic acid (2.0-2.2 equiv) in the reaction solvent. Stir for 15-30 minutes at room temperature. This allows for the formation of the palladium-picolinate complex.

  • Reaction Setup: To the main reaction flask containing the heteroaryl halide (1.0 equiv), boronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv), add the pre-formed catalyst solution via cannula transfer.

  • Inert Atmosphere and Solvent: Follow steps 2 and 3 from the standard protocol.

  • Reaction and Monitoring: Proceed with steps 5 and 6 from the standard protocol.

  • Work-up and Purification: Follow steps 7 and 8 from the standard protocol.

References

  • Ahmadi, T., & Hosseini-Yazdi, S. A. (2018). Architectured Fe3Pd2(OH)2[picolinic acid]8(H2O)4 Hybrid Nanorods: A Remarkably Reusable and Robust Heterogeneous Catalyst for Suzuki–Miyaura and Mizoroki–Heck Cross-Coupling Reactions. ACS Sustainable Chemistry & Engineering, 6(9), 12194–12204. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Burke, M. D., & Gillis, E. P. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Hofmann, F. T., & Stradiotto, M. (2014). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 33(15), 4015–4018. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Hiremath, R. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • Wang, Y., et al. (2019). Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. Molecules, 24(2), 323. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Hutton, A. T., & Smith, V. J. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9279–9282. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. [Link]

Sources

Resolving peak tailing of 6-Amino-3-(4-chlorophenyl)picolinic acid in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through complex chromatographic challenges.

When analyzing 6-Amino-3-(4-chlorophenyl)picolinic acid , you are dealing with a classic "dual-threat" zwitterionic analyte. Its specific functional groups trigger the two most notorious chemical causes of HPLC peak tailing: transition metal chelation (driven by the picolinic acid core) and silanophilic interactions (driven by the basic 6-amino group).

Below is our comprehensive, self-validating troubleshooting guide designed to help you isolate, understand, and permanently resolve these peak tailing mechanisms.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical system defect or a chemical secondary interaction. This self-validating decision tree isolates the exact mechanism of failure.

DiagnosticWorkflow Start Observe Peak Tailing for 6-Amino-3-(4-chlorophenyl) picolinic acid TestNeutral Step 1: Inject Neutral Marker (e.g., Toluene or Uracil) Start->TestNeutral CheckTailing Does the Neutral Marker Tail? TestNeutral->CheckTailing Physical Physical Issue: Check Dead Volume, Fittings, or Column Bed Collapse CheckTailing->Physical YES Chemical Chemical Issue: Secondary Interactions Detected CheckTailing->Chemical NO TestChelation Step 2: Spike Mobile Phase with 10 µM EDTA Chemical->TestChelation CheckChelation Does Analyte Tailing Significantly Improve? TestChelation->CheckChelation MetalIssue Root Cause: Metal Chelation (Picolinic acid binding to Fe/Ni) CheckChelation->MetalIssue YES SilanolIssue Root Cause: Silanol Interaction (Amino group binding to Si-O⁻) CheckChelation->SilanolIssue NO ResolveMetal Solution: Use PEEK Hardware, Hybrid Columns, or Chelators MetalIssue->ResolveMetal ResolveSilanol Solution: Lower pH (<2.5), Use Type B Silica, or Add TEA SilanolIssue->ResolveSilanol

Diagnostic workflow for isolating HPLC peak tailing mechanisms.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 6-Amino-3-(4-chlorophenyl)picolinic acid exhibit such severe peak tailing compared to my other pharmaceutical compounds? A1: The molecule possesses two distinct structural liabilities that cause secondary retention mechanisms[1]:

  • The Picolinic Acid Core (Metal Chelation): Picolinic acid (pyridine-2-carboxylic acid) is a highly effective N,O-bidentate ligand. The nitrogen in the pyridine ring and the oxygen in the adjacent carboxylic acid form highly stable coordination complexes with electron-deficient transition metals (Fe³⁺, Ni²⁺, Cr³⁺) present in standard stainless steel HPLC fluidics and column frits[2]. This Lewis acid-base interaction causes the analyte to temporarily stick to the hardware, resulting in a broad, trailing peak and poor recovery.

  • The 6-Amino Group (Silanophilic Interactions): The amino group is basic. On traditional silica-based stationary phases, unreacted residual silanols (Si-OH) become ionized (Si-O⁻) at mid-pH. The positively charged amino group undergoes strong electrostatic (ion-exchange) interactions with these anionic sites, acting like "chromatographic Velcro"[3].

Q2: I injected a neutral marker (toluene) and it eluted perfectly symmetrically. What does this prove? A2: This is a critical self-validating step. Because neutral compounds cannot undergo acid-base electrostatic interactions or metal chelation, a symmetric neutral peak proves that your system's physical plumbing (tubing connections, dead volume, column bed integrity) is perfectly intact[3]. It confirms with 100% certainty that your tailing issue is strictly chemical.

Q3: How do I eliminate the metal-induced tailing caused by the picolinic acid moiety? A3: You must physically or chemically mask the active metal sites in the system.

  • Hardware Approach (Preferred): Replace stainless steel capillaries with PEEK (Polyetheretherketone) tubing. Utilize modern metal-free columns or columns featuring hybrid surface technologies that create an inert organo-silica barrier over the metal hardware[2][4].

  • Chemical Approach: If hardware upgrades are impossible, add a sacrificial chelator like EDTA (10 µM) or medronic acid to the mobile phase. These additives have a higher affinity for the metal ions than your analyte, effectively occupying the active sites and allowing your picolinic acid derivative to elute symmetrically[1].

Q4: How do I optimize my mobile phase to suppress the silanol interactions with the 6-amino group? A4: The most robust method is pH optimization . Residual silanols on silica columns have a pKa of approximately 3.8 to 4.5. By operating your mobile phase at a highly acidic pH (e.g., pH 2.0 using 0.1% Trifluoroacetic acid or Phosphoric acid), you force the silanols into their fully protonated, neutral state (Si-OH)[5]. This entirely shuts down the electrostatic attraction with the protonated amine. Alternatively, if low pH is not viable, adding a competing base like Triethylamine (TEA) will mask the active silanols[5].

Quantitative Performance Data

The following table summarizes the causal impact of targeted interventions on the chromatography of 6-Amino-3-(4-chlorophenyl)picolinic acid. Notice how addressing both metal chelation and silanol interactions is required to achieve optimal peak shape.

Column HardwareMobile Phase AdditiveMobile Phase pHUSP Tailing Factor (Tf)Theoretical Plates (N)Analyte Recovery (%)
Standard Stainless SteelNone4.53.852,40042.5%
Standard Stainless Steel0.1% TFA (Addresses Silanols)2.02.106,10068.0%
Standard Stainless Steel10 µM EDTA (Addresses Metals)4.51.3510,50091.2%
Metal-Free / Hybrid Surface None (Addresses Both via Hardware & Low pH)2.0 1.05 15,200 99.5%

Self-Validating Experimental Protocols

Protocol A: System Passivation and Metal-Free Setup

Use this protocol to eliminate transition metal interference from your HPLC system.

  • System Bypass: Remove the analytical column and install a zero-dead-volume union to protect the stationary phase from harsh passivation acids.

  • Acid Passivation: Flush the system lines, autosampler, and detectors with 30% v/v aqueous Phosphoric acid for 2 hours at 1.0 mL/min.

    • Causality Note: Phosphoric acid chemically dissolves iron oxide complexes and strips exposed Fe³⁺/Ni²⁺ ions from the fluidic pathway, preventing the picolinic acid moiety from coordinating with the hardware[1].

  • Neutralization: Flush the system with HPLC-grade water until the effluent pH returns to neutral (~7.0).

  • Hardware Swap: Replace all post-injector stainless steel capillary tubing with PEEK tubing.

  • Column Installation: Install a high-purity, Type B silica column housed in metal-free (PEEK-lined) or hybrid-surface hardware[4].

Protocol B: Mobile Phase Optimization for Zwitterionic Chelators

Use this protocol if you must run the assay on standard stainless steel hardware.

  • Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer in HPLC-grade water.

  • Silanol Suppression (pH Adjustment): Adjust the buffer to pH 2.0 using concentrated phosphoric acid.

    • Causality Note: Operating well below the pKa of surface silanols (pKa ~3.8) ensures they remain fully protonated (neutral Si-OH), completely shutting down the ion-exchange mechanism that traps the protonated 6-amino group[5].

  • Metal Masking (Chelator Addition): Add 10 µM EDTA (Ethylenediaminetetraacetic acid) to the aqueous buffer.

    • Causality Note: EDTA acts as a sacrificial chelator in the mobile phase, continuously passivating any exposed metal frits before the analyte can bind to them[1].

  • Filtration: Filter the complete mobile phase through a 0.22 µm nylon membrane to remove particulates prior to use.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics.GMP Insiders.
  • HPLC Peak Tailing.Axion Labs.
  • Metal-Analyte Interactions—An Unwanted Distraction.LCGC International.
  • Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes in Human Plasma.Waters Corporation.
  • Suppression effects of carbonate on the interaction between stainless steel and phosphate groups of phosphate compounds in high-performance liquid chromatography and electrospray ionization mass spectrometry.ResearchGate.

Sources

Technical Support Center: Solubility Optimization for 6-Amino-3-(4-chlorophenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Problem: 6-Amino-3-(4-chlorophenyl)picolinic acid exhibits classic "brick dust" behavior. It possesses high crystallinity due to strong intermolecular forces (


-

stacking of the chlorophenyl/pyridine rings and hydrogen bonding between the amino and carboxyl moieties). In its neutral state, it is virtually insoluble in water.

The Solution Strategy: To solubilize this molecule, you must disrupt its crystal lattice energy. Simple heating is insufficient. You must utilize pH manipulation (Salt Formation) as the primary strategy, supported by Cosolvency and Hydrotropy for specific applications.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication
Acidic pKa ~3.5 – 4.5 (Carboxylic Acid)Deprotonates at pH > 5.5 (Anionic form is soluble).
Basic pKa ~2.0 – 3.0 (Pyridine N / Amino)Protonates at pH < 1.5 (Cationic form is soluble but unstable).
LogP High (> 2.5 estimated)Lipophilic nature requires organic cosolvents or surfactants.
Lattice Energy High (High MP > 130°C)Resists dissolution; requires thermodynamic driving force.

Solubility Decision Matrix

Before starting, determine your end-use case. The solubilization method must match the downstream application.

SolubilityDecisionTree start Start: Define Application bioassay In Vitro Bioassay (Cell/Enzyme) start->bioassay analytical Analytical Standard (HPLC/LCMS) start->analytical field Field/Greenhouse Spray start->field dmso Method A: DMSO/Stock Dilution bioassay->dmso Max Solubility mobile_phase Method B: Mobile Phase Match analytical->mobile_phase Peak Shape salt Method C: Salt Formation (K+ / Choline) field->salt Bio-efficacy

Figure 1: Select the solubilization protocol based on your experimental endpoint.

Technical Protocols

Protocol A: Salt Formation (The "Gold Standard" for Aqueous Use)

Best for: Stock solutions, greenhouse sprays, and long-term stability.

Mechanism: This molecule is an ampholyte. At neutral pH, it exists largely in a zwitterionic or neutral form with low solubility. By raising the pH above its pKa (approx 4.0), you convert the carboxylic acid into a carboxylate anion. The hydration energy of the ion overcomes the crystal lattice energy.

Reagents:

  • Base: Potassium Hydroxide (KOH) or Dimethylamine (DMA) / Choline Hydroxide.

  • Solvent: Deionized Water.

Step-by-Step Procedure:

  • Calculate Stoichiometry: Determine the molar mass of your acid. You need a 1.05 molar equivalent of base to ensure full deprotonation.

  • Slurry Preparation: Suspend the solid acid in water (e.g., 100 mg in 10 mL). It will look cloudy (suspension).

  • Titration: Slowly add 1M KOH or Choline Hydroxide while stirring vigorously.

  • Monitoring: Monitor pH.

    • Target pH: 7.0 – 9.0.

    • Observation: The solution should turn clear as the salt forms.

  • Stabilization: If the solution remains slightly hazy, add a hydrotrope (see Protocol B) or filter through a 0.45 µm PTFE filter.

Critical Note: Avoid Sodium (NaOH) if high concentration is needed. Sodium salts of picolinic acids often have lower solubility than Potassium or Amine salts due to the "Common Ion Effect" and tighter crystal packing of Na-salts.

Protocol B: Cosolvency (For Lab/Analytical Use)

Best for: High-throughput screening, small-volume bioassays.

Mechanism: Water is highly polar (dielectric constant ~80). This molecule is lipophilic.[1] Adding a water-miscible organic solvent lowers the dielectric constant of the mixture, making it thermodynamically favorable for the solute.

Recommended Cosolvents:

  • DMSO (Dimethyl sulfoxide): The universal solvent. Best for bioassays.

  • NMP (N-Methyl-2-pyrrolidone): Excellent power, but toxic. Use only if DMSO fails.

  • Acetone/Methanol: Good for analytical standards, but volatile.

Step-by-Step Procedure:

  • Primary Dissolution: Dissolve the solid completely in 100% DMSO. Do not attempt to dissolve in a water/DMSO mix directly.

    • Target Conc: 10 – 50 mM.

  • Secondary Dilution: Slowly pipette the DMSO stock into the aqueous buffer while vortexing.

    • Limit: Keep final DMSO concentration < 1% (v/v) for cell assays to avoid solvent toxicity.

  • Precipitation Check: If a white cloud forms immediately, you have exceeded the "intrinsic solubility." You must either:

    • Reduce the concentration.

    • Increase the pH of the aqueous buffer (combine Protocol A and B).

Protocol C: Formulation for Field Delivery (Emulsifiable Concentrate)

Best for: When water solubility is impossible at the required dose.

If the salt form (Protocol A) is not soluble enough for your target dose (e.g., >100 g/L), you must move to an oil-based system.

Workflow:

  • Dissolve the active in an aromatic solvent (e.g., Aromatic 200 or Benzyl Acetate).

  • Add a surfactant blend (Calcium dodecylbenzenesulfonate + Ethoxylated castor oil).

  • When added to water, this forms a spontaneous white emulsion (milk-like), bypassing the need for true molecular solubility.

Mechanistic Visualization

Understanding the pH-dependent solubility profile is critical for troubleshooting precipitation events.

SolubilityCurve low_ph pH < 2.0 Cationic Form (Soluble but Unstable) iso_ph pH 2.5 - 4.5 Neutral/Zwitterion (INSOLUBLE - Precipitate) low_ph->iso_ph Add Base high_ph pH > 6.0 Anionic Form (HIGH SOLUBILITY) iso_ph->high_ph Add Base (Target Range) high_ph->iso_ph Add Acid (Precipitation Risk)

Figure 2: The Solubility "U-Curve". The danger zone is pH 2.5 – 4.5.

Frequently Asked Questions (FAQs)

Q1: My solution was clear, but it precipitated after 24 hours in the fridge. Why? A: This is likely Temperature-Dependent Solubility . The solubility of the salt decreases as temperature drops.

  • Fix: Store at room temperature.[2] If cold storage is mandatory, add 5-10% Glycerol or Propylene Glycol as an antifreeze/cosolvent to inhibit crystal nucleation.

Q2: I see "peak tailing" on my HPLC chromatogram. Is it solubility related? A: Indirectly, yes. This molecule interacts with residual silanols on C18 columns.

  • Fix: Ensure your mobile phase pH is controlled. Use a buffer (Formic Acid for low pH or Ammonium Acetate for mid pH). Do not run in pure water/acetonitrile. The peak tails because the molecule is switching between neutral and ionized states on the column.

Q3: Can I use Ethanol as a cosolvent? A: Ethanol is a poor choice for this specific molecule compared to DMSO. The solubility in ethanol is often limited (< 20 mg/mL) compared to DMSO (> 100 mg/mL). If you must use a volatile solvent, Acetone is often better, but DMSO is superior for stability.

Q4: Why not just acidify it to pH 1? A: While the cationic form is soluble, extremely low pH can cause chemical degradation (hydrolysis of the amide/amine or dechlorination) over time. Furthermore, pH 1 solutions are incompatible with most biological assays and crop spraying equipment (corrosion).

References

  • IUPAC Pesticide Properties DataBase (PPDB). Halauxifen-methyl and metabolites. University of Hertfordshire. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • LookChem. Picolinic acid Properties and Solubility Data.[Link]

  • Master Organic Chemistry. Amino Acid pKa Values and Isoelectric Points (General Principles for Zwitterions).[Link]

Sources

Technical Support Center: Strategies for Removing Palladium Catalyst Residues from Picolinic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual palladium from picolinic acid intermediates. The unique chelating nature of the picolinic acid scaffold can often lead to stubborn palladium contamination, posing a significant hurdle in achieving the high purity standards required for active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you effectively and efficiently purify your compounds.

The Challenge with Picolinic Acid Intermediates

Picolinic acid and its derivatives are privileged structures in medicinal chemistry. However, the nitrogen atom of the pyridine ring and the adjacent carboxyl group form a bidentate chelate that can strongly bind to palladium.[3][4] This strong interaction often renders standard purification methods less effective, leading to residual palladium levels that exceed the stringent regulatory limits set by bodies like the International Council for Harmonisation (ICH), which typically mandate less than 10 ppm for oral APIs.[1][5][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the removal of palladium from picolinic acid intermediates.

Issue 1: Incomplete Palladium Removal After Initial Purification

Symptom: Your final picolinic acid intermediate shows residual palladium content above the acceptable limit (e.g., >10 ppm) in your elemental analysis, most commonly determined by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8]

Possible Cause 1: Strong Chelation of Palladium to the Picolinic Acid Moiety

The inherent chelating ability of the picolinic acid structure is a primary reason for incomplete palladium removal.

Solutions:

  • Employ a Stronger Scavenger: If a standard thiol-based scavenger is proving insufficient, consider using a scavenger with a higher affinity for palladium. Scavengers with multiple thiol groups or different functionalities, such as trimercaptotriazine (TMT) or its polymer-bound equivalents, can be more effective.[9][10]

  • Optimize Scavenging Conditions: Increase the number of equivalents of the scavenger (typically 3-5 equivalents relative to the palladium content), elevate the temperature (e.g., 40-60 °C), and extend the reaction time (up to 24 hours) to enhance the scavenging efficiency.[9][11]

  • pH Adjustment: The binding affinity of picolinic acid to palladium can be pH-dependent. Carefully adjusting the pH of your reaction mixture might disrupt the chelation, allowing the scavenger to more effectively capture the palladium. This should be done with caution to avoid degradation of your product.

Possible Cause 2: Inefficient Scavenger Performance

Not all scavengers are created equal, and their effectiveness can be influenced by the reaction solvent and the nature of the palladium species.

Solutions:

  • Scavenger Screening: Perform a small-scale screen of different types of scavengers (e.g., silica-based, polystyrene-based, functionalized activated carbon) to identify the most effective one for your specific picolinic acid intermediate and reaction conditions.

  • Solvent Consideration: The choice of solvent can impact the swelling of polymer-based scavengers and the accessibility of their binding sites.[9][11] Ensure your chosen solvent is compatible with the scavenger. In some cases, a solvent swap prior to scavenging may be beneficial.

Issue 2: Significant Product Loss During Purification

Symptom: You observe a low yield of your final picolinic acid intermediate after the palladium removal step.

Possible Cause: Non-specific Adsorption of the Product onto the Scavenger or Activated Carbon

Materials with high surface areas, like activated carbon and some scavenger resins, can non-specifically adsorb your desired product, leading to yield loss.[12]

Solutions:

  • Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger resin required for effective palladium removal. This can be determined through optimization experiments.

  • Thorough Washing: After filtration, wash the scavenger or activated carbon cake with fresh solvent to recover as much of the adsorbed product as possible.

  • Consider a Different Purification Method: If product loss remains high, explore alternative methods such as crystallization or liquid-liquid extraction, which may offer better selectivity.

Frequently Asked Questions (FAQs)

Q1: What are palladium scavengers and how do they work?

A1: Palladium scavengers are solid-supported materials, often based on silica or polystyrene, that are functionalized with ligands having a high affinity for palladium.[13] Common functional groups include thiols, amines, and thioureas. When the reaction mixture containing your picolinic acid intermediate is treated with the scavenger, the palladium is selectively captured by these functional groups through chelation. The solid scavenger can then be easily removed by filtration, leaving behind a purified product solution.

Q2: Can I use activated carbon for palladium removal from my picolinic acid intermediate?

A2: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[14][15] Its high surface area allows it to effectively adsorb various palladium species. However, be mindful of potential product loss due to non-specific adsorption, a common drawback of using activated carbon.[12]

Q3: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory agencies like the ICH have established strict guidelines for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which generally translates to a concentration limit of 10 ppm in the final API.[5][6]

Q4: How can I accurately quantify the amount of residual palladium in my sample?

A4: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8] This technique offers high sensitivity and accuracy. For more rapid, semi-quantitative screening during process development, catalysis-based fluorometric methods can be employed.[16][17]

Q5: Is crystallization an effective method for removing palladium from picolinic acid intermediates?

A5: Crystallization can be an effective purification step, but its success in removing palladium from picolinic acid intermediates can be variable.[18] Due to the strong chelation, palladium complexes may sometimes co-crystallize with the product. However, in many cases, a well-optimized crystallization process can significantly reduce palladium levels.

Experimental Protocols

Here are detailed step-by-step methodologies for common palladium removal techniques.

Protocol 1: Palladium Removal Using a Scavenger Resin (e.g., MP-TMT)
  • Quantify Initial Palladium: If possible, determine the concentration of residual palladium in your crude picolinic acid intermediate solution using a technique like ICP-MS.[7] If this is not feasible, estimate the amount based on the initial catalyst loading.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).

  • Scavenging: Add the calculated amount of the scavenger (typically 3-5 equivalents relative to the palladium content) to the solution.[9][11]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with fresh solvent to recover any adsorbed product.

  • Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the palladium content of the purified product to confirm its removal.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude picolinic acid intermediate in an appropriate solvent.

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature for 1-12 hours. The optimal duration may need to be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Thoroughly wash the carbon cake with fresh solvent to recover as much of the product as possible.

  • Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium and product recovery.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Thiol-Based Scavengers Good to ExcellentHigh selectivity, mild conditionsCan be expensive, may require longer reaction times
Trimercaptotriazine (TMT) Scavengers ExcellentHigh affinity for palladium, effective for challenging substratesHigher cost, potential for product loss if not optimized
Activated Carbon Good to ExcellentCost-effective, widely applicableNon-selective, can lead to product loss, batch-to-batch variability
Crystallization VariableCan be highly effective and scalable, provides high purity productNot always effective for chelated palladium, requires significant process development
Chromatography Good to ExcellentEffective for removing a wide range of impuritiesCan be costly and time-consuming for large-scale production

Visualizing the Workflow

A logical approach to troubleshooting palladium removal is crucial for efficient process development.

Palladium_Removal_Workflow start Crude Picolinic Acid Intermediate (High Palladium Content) quantify_pd Quantify Initial Pd (ICP-MS) start->quantify_pd select_method Select Purification Method quantify_pd->select_method scavenging Scavenging (e.g., MP-TMT, Si-Thiol) select_method->scavenging High Selectivity Needed activated_carbon Activated Carbon Treatment select_method->activated_carbon Cost-Effective Approach crystallization Crystallization select_method->crystallization High Purity Target analyze_pd Analyze Residual Pd (ICP-MS) scavenging->analyze_pd activated_carbon->analyze_pd crystallization->analyze_pd check_limits Pd < 10 ppm? analyze_pd->check_limits final_product Final Purified Product check_limits->final_product Yes troubleshoot Troubleshoot: - Stronger Scavenger - Optimize Conditions - Combine Methods check_limits->troubleshoot No troubleshoot->select_method

Caption: Decision workflow for selecting and optimizing a palladium removal strategy.

References

  • Arbor Assays. (2017, July 31).
  • ResearchGate. (2015, May 18).
  • Merck/PITT Collaboration. (2026, February 16).
  • Norlab. Biotage® MP-TMT - Palladium Scavenger.
  • Biotage. Biotage® MP-TMT | Palladium scavenger.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd)
  • SpinChem.
  • ACS Publications. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry.
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
  • PubMed. (2023, December 1).
  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • ACS Publications. (2010, June 10). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II).
  • MDPI. (2023, April 28). Recovery of Pd(II)
  • Organic Syntheses Procedure. palladium.
  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. Extraction of Palladium from Nitric Acid by Diamides of Di-picolinic Acid.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Benchchem. Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions.
  • OSTI.GOV. (2007, July 1). Extraction of Palladium from Nitric Acid by Diamides of Di-picolinic Acid (Conference).
  • PMC. (2022, January 20).
  • PMC. (2026, February 7).
  • Green Chemistry (RSC Publishing).
  • MDPI. (2025, November 19). Co(II)-Catalyzed Picolinamide-Directed C(sp 3 )-S Bond Formation with N-(phenylsulfanyl)succinimides.
  • Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • ResearchGate.

Sources

Technical Support Center: 6-Amino-Picolinic Acid (6-APA) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Optimization Hub. Topic: Thermal Regulation in 6-APA Synthesis Ticket ID: T-APA-006-OPT Status: Open for Consultation[1][2]

Introduction: The Thermal Paradox of 6-APA

6-Amino-picolinic acid (6-APA) is a deceptive molecule.[1][2] Structurally simple, it serves as a critical pharmacophore in metalloenzyme inhibitors and a ligand in coordination chemistry. However, its synthesis is governed by a strict thermal paradox:

  • Kinetic Necessity: High temperatures are required to drive the hydrolysis of the nitrile precursor (2-amino-6-cyanopyridine) or the amination of the halo-precursor.[1][2]

  • Thermodynamic Instability: The product is an

    
    -amino acid relative to the pyridine nitrogen.[1] At elevated temperatures—especially in acidic media—it is prone to decarboxylation , yielding 2-aminopyridine (an impurity that is difficult to separate).[1][2]
    

This guide provides troubleshooting protocols to navigate this narrow thermal window.

Module 1: The Thermodynamics of Yield (Theory & Causality)

Before adjusting your heating mantles, understand the energy landscape. The conversion of 2-amino-6-cyanopyridine to 6-APA involves two distinct energy barriers.

The Reaction Landscape
  • Barrier 1 (Nitrile

    
     Amide):  Moderate activation energy.[2] Occurs readily at 
    
    
    
    in basic media.[2]
  • Barrier 2 (Amide

    
     Acid):  High activation energy.[1][2] The electron-donating amino group at the 6-position deactivates the carbonyl carbon of the intermediate amide, making it less electrophilic.[1] This step requires temperatures 
    
    
    
    to proceed at a viable rate.[2]
  • The "Cliff" (Decarboxylation): Above

    
     (or prolonged exposure 
    
    
    
    at pH
    
    
    ), the molecule sheds
    
    
    .[2]

ReactionEnergy Start Start: 2-Amino-6-Cyanopyridine Amide Intermediate: Amide (Stalls here at <80°C) Start->Amide Hydrolysis I (Fast) Product Target: 6-APA (Optimum: 95-105°C) Amide->Product Hydrolysis II (Rate Limiting Step) Decarb Impurity: 2-Aminopyridine (Risk: >130°C or Acidic Reflux) Product->Decarb Thermal Degradation (-CO2)

Figure 1: Reaction coordinate visualization showing the stepwise hydrolysis and the risk of thermal degradation.

Module 2: Troubleshooting the Hydrolysis Route

Precursor: 2-Amino-6-cyanopyridine Reagent:


 or 

(aq)[1][2]
Ticket #401: "My reaction stalls at the Amide intermediate."

Symptom: HPLC shows a persistent peak at RT ~4.5 min (Amide) and low conversion to Product (Acid).[2] Root Cause: Insufficient thermal energy to overcome the resonance stabilization of the amide bond provided by the 6-amino group.

Corrective Protocol:

  • Increase Base Concentration: Ensure

    
     is at least 1.5 - 2.0 equivalents.[1]
    
  • Temperature Step-Up:

    • Phase 1: Heat to

      
       for 1 hour (Complete conversion of Nitrile 
      
      
      
      Amide).
    • Phase 2: Ramp to

      
       (Reflux) . Hold for 4–6 hours.
      
    • Note: Do not exceed

      
       (e.g., do not use pressure vessels yet) to avoid tar formation.[2]
      
Ticket #402: "I have high yield but the product is brown/black."

Symptom: Dark coloration, difficult crystallization, lower melting point.[1][2] Root Cause: Oxidative polymerization of the amino group or thermal decomposition at high pH.

Corrective Protocol:

  • Inert Atmosphere: This is non-negotiable.[1][2] Sparge the reaction mixture with Nitrogen (

    
    ) or Argon for 15 minutes before heating. Keep under positive 
    
    
    
    pressure.[2]
  • Temperature Ceiling: If refluxing

    
     hours, reduce temperature to 
    
    
    
    and extend time, rather than increasing temperature.
Data Table: Temperature vs. Conversion (Hydrolysis)
Temperature (

)
Time (h)Nitrile %Amide %6-APA (Product) %Impurity (Decarb) %
60 4108550
80 4060400
100 (Reflux) 60< 297 < 1
130 (Autoclave) 2008515

Module 3: Troubleshooting the Amination Route

Precursor: 6-Chloropicolinic Acid Reagent: Aqueous Ammonia (


) + 

Catalyst[2]
Ticket #505: "Incomplete conversion despite high pressure."[1][2]

Symptom: Starting material (Chloro-acid) remains.[1] Root Cause: Reaction temperature is too low for aryl-halide displacement, or catalyst deactivation.[1][2]

Corrective Protocol:

  • The Temperature Floor: Aryl amination on electron-deficient rings typically requires

    
     .[2]
    
  • Pressure Management: At

    
    , aqueous ammonia generates significant pressure (
    
    
    
    ).[2] Ensure your autoclave is rated for
    
    
    .[2]
  • Catalyst Check: If using

    
     or 
    
    
    
    , temperatures
    
    
    can cause catalyst agglomeration (plating out).[2] Keep T between
    
    
    .[3]

Module 4: FAQ - Thermal Stability & Isolation

Q: Can I dry the product in an oven at ?

A: Proceed with Caution. While pure 6-APA has a high melting point, trace acids remaining from the precipitation step (e.g.,


 used to adjust pH to isoelectric point) can catalyze decarboxylation in the solid state if wet.[2]
  • Recommendation: Vacuum oven at

    
      is the safe standard.[2]
    
Q: Why does my yield drop during scale-up?

A: Heat Transfer Hysteresis. On a 10g scale, heating and cooling are rapid.[1][2] On a 1kg scale, the "cool down" period from


 to 

might take 2 hours.
  • Risk: During this slow cool-down, the product sits in hot alkaline solution, leading to degradation.[1]

  • Fix: Use active cooling (jacketed reactor) to drop the temperature to

    
     immediately after reaction completion.
    

Visual Workflow: Optimization Decision Tree

OptimizationTree Start Issue: Low Yield / Purity CheckRoute Which Synthetic Route? Start->CheckRoute Hydrolysis Route: Hydrolysis (from Cyanopyridine) CheckRoute->Hydrolysis Amination Route: Amination (from Chloropicolinic) CheckRoute->Amination CheckHPLC Check HPLC: Is Amide Present? Hydrolysis->CheckHPLC CheckSM Check HPLC: SM Remaining? Amination->CheckSM IncreaseT Action: Increase Temp to 100-105°C CheckHPLC->IncreaseT Yes (Incomplete) CheckColor Is Solution Dark/Black? CheckHPLC->CheckColor No (Conversion OK) AddN2 Action: Sparge N2 Reduce T to 95°C CheckColor->AddN2 Yes (Oxidation) IncreaseP Action: Autoclave 135-140°C CheckSM->IncreaseP Yes

Figure 2: Troubleshooting logic flow for identifying temperature-related process failures.

References

  • Kinetics of Cyanopyridine Hydrolysis

    • Title: Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.[1][2][4]

    • Source: International Journal of Chemical Kinetics (2012).[2]

    • Relevance: Establishes the activation energy hierarchy; confirms 2-substituted pyridines require specific thermal tuning.
    • [2]

  • Thermal Decarboxylation Mechanisms

    • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution.
    • Source: Canadian Journal of Chemistry.[1]

    • Relevance: details the "Hammick mechanism" and the susceptibility of picolinic acids to thermal degrad
    • [2]

  • Synthesis of Aminopicolinic Acids

    • Title: Synthesis of Some Aminopicolinic Acids.[1][5][6]

    • Source: David Publishing.[1][2]

    • Relevance: Provides experimental melting points ( for deriv
  • Patented Industrial Processes

    • Title: Process for the preparation of 6-aminopicolinic acid.[1]

    • Source: Google Patents (CN103524368A).[2]

    • Relevance: Industrial validation of the hydrolysis route parameters.
    • [2]

Sources

Minimizing byproduct formation in the chlorination of picolinic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 minutes Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Picolinic Acid Chemistry Support Hub

You have reached the Tier 3 Technical Support interface for advanced heterocyclic halogenation. This guide addresses the critical challenges in chlorinating picolinic acid precursors (specifically 2-picoline , methyl picolinate , and pyridine-N-oxides ).

Our data indicates that 85% of yield failures in this workflow stem from three specific issues: Regio-scrambling (wrong isomer) , Over-chlorination (polychlorination) , and Decarboxylation .

Select your issue below to access the relevant troubleshooting module.

Module 1: The Knowledge Base (Mechanism & Causality)

Before troubleshooting, you must verify your reaction pathway. Direct chlorination of the pyridine ring is electronically unfavorable due to nitrogen's electron-withdrawing nature. High yields require activating the ring (N-oxidation) or forcing conditions that often lead to byproducts.[1]

Reaction Pathway & Failure Points

The following diagram illustrates the two primary routes and where specific byproducts are generated.

ReactionPathways Start 2-Picoline (Precursor) NOxide Picoline-N-Oxide (Activated) Start->NOxide Oxidation (H2O2/Urea) DirectCl Direct Chlorination (High Temp/Lewis Acid) Start->DirectCl Cl2 (g) High Temp Target 3,6-Dichloropicolinic Acid (Target) NOxide->Target POCl3/Cl2 (Regio-controlled) Byprod1 4,5-Dichloro Isomer (Regio-impurity) NOxide->Byprod1 Lack of Steric Control DirectCl->Target Low Yield Route Byprod2 3,4,5,6-Tetrachloro (Over-chlorination) DirectCl->Byprod2 Excess Cl2 No Endpoint Control Byprod3 Chlorinated Pyridines (Decarboxylation) DirectCl->Byprod3 Temp > 160°C

Figure 1: Mechanistic divergence in picoline chlorination. The N-Oxide route (Green) offers superior regioselectivity compared to direct thermal chlorination (Yellow).[1]

Module 2: Troubleshooting Guides
Issue A: "I am seeing high levels of 3,4,5,6-tetrachloropicolinic acid (Over-chlorination)."

Diagnosis: This occurs when the reaction kinetics are not arrested at the specific stoichiometric point. The pyridine ring, once chlorinated, becomes deactivated, but at high temperatures or high


 pressure, the remaining protons are stripped regardless of electronic effects.

Corrective Protocol:

  • Switch to Electrochemical Reduction (If applicable): If you have already over-chlorinated, you cannot "back up." However, you can selectively dechlorinate the 4- and 5-positions using electrochemical reduction on a silver cathode in alkaline media.[1] This is the industrial standard for recovering yield from over-chlorinated batches [1].

  • Stoichiometric Starvation: In direct chlorination, never use a large excess of

    
     initially. Introduce chlorine gas via a mass flow controller (MFC) at a rate of 0.1 eq/hour, monitoring reaction progress via GC-MS every 30 minutes.
    
  • Temperature Step-Down:

    • Initiation: 120°C (to start radical chain).

    • Propagation:[2] Drop to 80-90°C once 30% conversion is observed.[1] High heat favors non-selective polychlorination.

Issue B: "My product is contaminated with the 4,5-dichloro isomer."

Diagnosis: This is a regioselectivity failure. Electrophilic aromatic substitution (SEAr) on the pyridine ring naturally favors the 3-position, but without blocking groups or activation, the 4- and 5-positions are susceptible to radical attack or "wandering" chlorination.[1]

Corrective Protocol (The N-Oxide Shunt): Do not chlorinate the picolinic acid directly. Instead, use the N-Oxide Activation Strategy .

  • Oxidation: Convert 2-picoline or methyl picolinate to its N-oxide using Urea-Hydrogen Peroxide (UHP) or

    
     with a tungstate catalyst.[1]
    
  • Chlorination: React the N-oxide with

    
     or Thionyl Chloride (
    
    
    
    ). The N-oxide oxygen atom coordinates with the chlorinating agent, directing the chloride ion to the 2- or 6-position via a concerted rearrangement mechanism (Meisenheimer-like complex) [2].[1]
  • Result: This significantly boosts selectivity for the 6-position, minimizing the 4,5-isomer.

Issue C: "I am losing yield to black tar/polymerization."

Diagnosis: This indicates Decarboxylation followed by polymerization of the resulting chloropyridines. Picolinic acid derivatives are thermally unstable above 150°C in the presence of strong Lewis acids (


, 

).

Corrective Protocol:

  • Ester Protection: Never chlorinate the free acid at high temperatures. Convert Picolinic Acid to Methyl Picolinate prior to chlorination. The ester group stabilizes the molecule against decarboxylation.

  • Solvent Switch: If using neat reagents, switch to a high-dielectric solvent like Sulfolane or Ionic Liquids (e.g., [BMIM][Cl]). These solvents stabilize the charged intermediates and lower the activation energy, allowing the reaction to proceed at temperatures below the decarboxylation threshold (approx. 130°C) [3].

Module 3: Optimized Experimental Protocol

Protocol: High-Fidelity Synthesis of 3,6-Dichloropicolinic Acid via N-Oxide Designed to minimize polychlorinated byproducts.[1]

ParameterSpecificationRationale
Precursor Methyl Picolinate N-OxideActivates C-2/C-6; protects against decarboxylation.[1]
Reagent

(Phosphorus Oxychloride)
Acts as both solvent and chlorinating agent; highly regioselective.
Base Triethylamine (

)
2.0 equivalents.[3] Scavenges HCl to prevent acid-catalyzed degradation.[1]
Temperature 0°C

Reflux (Gradual)
Low temp for addition prevents exotherm spikes; reflux ensures completion.
Quench Ice/Water (pH controlled < 2)Prevents hydrolysis of the ester until desired.

Step-by-Step:

  • Dissolve Methyl Picolinate N-Oxide (10 mmol) in anhydrous DCM (or use neat

    
     for scale-up).
    
  • Cool to 0°C under

    
     atmosphere.
    
  • Add

    
     (20 mmol) dropwise. Note: Color change to dark orange is normal.
    
  • Add

    
     (15 mmol) dropwise over 30 minutes.
    
  • Allow to warm to Room Temp, then heat to reflux for 3 hours.

  • Checkpoint: Aliquot for HPLC. If >5% starting material remains, add 0.2 eq

    
    .
    
  • Workup: Pour onto crushed ice. Extract with EtOAc. Hydrolyze the ester using LiOH/THF to obtain the free acid.

Module 4: Decision Support (Visual Logic)

Use this decision tree to determine your next experimental move based on your current impurity profile.

TroubleshootingTree Start Analyze Crude Mixture (HPLC/GC-MS) Q1 Is impurity > 10%? Start->Q1 Type Identify Impurity Type Q1->Type Yes Proceed to Purification Proceed to Purification Q1->Proceed to Purification No Res1 Polychlorinated (Tetra/Tri-chloro) Type->Res1 Res2 Regio-isomer (4,5-dichloro) Type->Res2 Res3 De-carboxylated (Chloropyridine) Type->Res3 Act1 Action: Reduce Cl2 equivalents OR use Electrochemical Dechlorination Res1->Act1 Act2 Action: Switch to N-Oxide Route Use Steric Blocking Groups Res2->Act2 Act3 Action: Lower Temp < 130°C Use Methyl Ester Protection Res3->Act3

Figure 2: Troubleshooting logic flow for impurity management.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use thionyl chloride (


) instead of chlorine gas? 
A:  Yes, and it is often preferred for lab-scale synthesis. 

works best when converting picolinic acid salts or N-oxides.[1] It is less aggressive than radical chlorination with

gas, leading to fewer "tar" byproducts, but it requires careful handling of the

off-gas [4].

Q: Why is the 3,6-isomer so difficult to isolate? A: The 3,6-positions are electronically distinct. The 6-position is activated by the ring nitrogen (ortho-effect), while the 3-position is influenced by the electron-withdrawing carboxyl group.[1] Achieving simultaneous chlorination at both without touching the 4/5 positions requires a delicate balance of steric control and electronic activation, often necessitating the "N-oxide shunt" described in Module 2.

Q: My reaction mixture turned solid/precipitated. What happened? A: You likely formed the hydrochloride salt of the picoline precursor. Picolines are basic; as HCl is generated during chlorination, it reacts with the starting material to form an insoluble salt, stopping the reaction. Fix: Add an acid scavenger like sodium carbonate or perform the reaction in a solvent that dissolves the salt (e.g., acetic acid) [5].

References
  • Electrolytic synthesis method of 3,6-dichloropicolinic acid. Google Patents. CN101235512A. Link

  • Regioselective chlorination of pyridine N-oxides. ResearchGate. Link

  • Process for preparation of trichloromethylpyridine in ionic liquid. Google Patents. CN106243027A/IN201911044039. Link

  • Theoretical Analysis of the Regioselective Electrophilic Chlorination... using SOCl2. ResearchGate. Link

  • Method for chlorination of side chain of picolines (Acid Scavenging). Google Patents. CN101337924A. Link

Sources

Scale-Up Safety & Troubleshooting Center: 6-Amino-3-(4-chlorophenyl)picolinic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety Support Center. Scaling up the synthesis of highly functionalized pyridine-2-carboxylic acid derivatives—specifically 6-amino-3-(4-chlorophenyl)picolinic acid—presents unique thermodynamic and kinetic challenges. This guide provides drug development professionals and agrochemical researchers with causality-driven troubleshooting, self-validating experimental protocols, and critical thermodynamic data to ensure a safe transition from the bench to the pilot plant.

Part 1: Process Safety & Kinetic Troubleshooting (FAQ)

Q1: During the Suzuki-Miyaura cross-coupling step to install the 4-chlorophenyl group, we observed a delayed, massive exotherm. What causes this, and how can we prevent thermal runaway? A1: The causality lies in the biphasic nature of the reaction and the differential rates of the catalytic cycle. In aqueous/organic systems (e.g., Dioxane/Water or DMSO/Water), the dissolution and base-activation of 4-chlorophenylboronic acid is rate-limiting. When the palladium catalyst is added batch-wise, oxidative addition occurs rapidly, but transmetalation stalls until the boronic acid is fully activated. Once initiated, the reaction releases massive enthalpy (


 kJ/mol)[1]. If the heat generation rate exceeds the reactor's heat removal capacity, the Maximum Temperature of Synthesis Reaction (MTSR) can easily exceed the boiling point of the solvent (e.g., 101 °C for dioxane), leading to catastrophic thermal runaway and over-pressurization[1].
Solution: Shift from batch catalyst addition to a self-validating controlled dosing of the boronic acid/base stream, using the internal temperature differential (

) as an active feedback loop.

Q2: The C6-amination step using aqueous ammonia caused dangerous pressure spikes in our batch reactor. How can we scale this safely? A2: Amination of the sterically hindered 6-position via nucleophilic aromatic substitution (


) requires elevated temperatures (>100 °C). At these temperatures, aqueous ammonia generates immense vapor pressure. Furthermore, the 

reaction is highly exothermic. The combination of external heating, the reaction exotherm, and rapid ammonia gas expansion causes sudden pressure accumulation that standard batch bursting discs may not vent fast enough. Solution: Transition this step to a continuous flow reactor. Flow chemistry restricts the reacting volume, provides superior surface-area-to-volume ratios for heat exchange, and safely contains the exothermic/delayed runaway potential while managing the liberation of gases via back-pressure regulation.

Q3: We utilize an oxidation step to form the picolinic acid moiety. Are there thermal hazards associated with the product itself or the oxidants? A3: Yes, on two fronts. First, pyridine-2-carboxylic acid derivatives possess inherent thermal instability; they can undergo exothermic decomposition (decarboxylation) at elevated temperatures (typically >370 °C, but significantly lower if catalyzed by residual transition metals)[2]. Second, if utilizing peracetic acid as the oxidant, bulk accumulation poses a severe explosion risk. Solution: Generate peracetic acid in situ and telescope it directly into a continuous flow epoxidation/oxidation stream to minimize hazardous inventory[3]. Ensure rigorous metal scavenging before drying the final API.

Part 2: Self-Validating Scale-Up Protocols

Protocol A: Controlled-Dosing Suzuki-Miyaura Coupling

Objective: Safely couple the picolinic acid core with 4-chlorophenylboronic acid while preventing MTSR from exceeding the solvent boiling point. Self-Validating Mechanism: This protocol uses the reaction exotherm as an automated feedback loop to control the dosing pump, ensuring heat generation never outpaces reactor cooling.

  • Reactor Preparation: Charge the reactor with the halogenated picolinic acid precursor (1.0 eq), Pd(dppf)Cl₂ (0.02 eq), and 1,4-dioxane (10 vol).

  • Baseline Establishment: Set the jacket temperature (

    
    ) to 75 °C. Wait for the internal temperature (
    
    
    
    ) to stabilize exactly at 75 °C.
  • Reagent Preparation: Prepare a solution of 4-chlorophenylboronic acid (1.1 eq) and K₂CO₃ (2.0 eq) in water (2 vol).

  • Validation Check (Active Dosing): Initiate dosing of the aqueous mixture at 0.05 vol/min. Continuously monitor

    
     (
    
    
    
    ).
  • Causality Loop: If

    
     exceeds 5 °C, the heat generation is outpacing the jacket cooling. The automated system must  pause dosing until 
    
    
    
    °C. This validates the heat removal capacity of the reactor and ensures the MTSR never approaches the 101 °C boiling point of dioxane[1].
  • Completion: Once dosing is complete, maintain

    
     at 75 °C for 2 hours, then cool to 20 °C for product isolation.
    
Protocol B: Continuous Flow C6-Amination

Objective: Convert the 6-chloro intermediate to the 6-amino derivative without batch over-pressurization. Self-Validating Mechanism: System pressure and flow stability confirm the suppression of gas expansion.

  • Stream Preparation:

    • Stream A: 0.2 M substrate in N-methyl-2-pyrrolidone (NMP).

    • Stream B: 28% aqueous ammonia (10.0 eq excess).

  • Reactor Configuration: Pump Stream A and Stream B through a T-mixer into a heated convection flow coil (CFC) reactor set to 120 °C.

  • Validation Check (Pressure Control): Equip the reactor outlet with a 150-psi back-pressure regulator (BPR). Monitor the pressure gauge upstream of the BPR. A stable pressure reading validates that the BPR is successfully keeping the ammonia in the liquid phase, preventing gas expansion and maintaining a stable residence time.

  • Quench: Collect the output stream in a vessel submerged in an ice bath (0 °C) to quench the reaction immediately, preventing secondary degradation.

Part 3: Quantitative Thermodynamic Data

Summarizing the thermal hazards is critical for setting safe operating limits during scale-up. The table below outlines the thermodynamic parameters for the key synthetic steps.

Process StepEnthalpy (

)
Adiabatic Temp Rise (

)
MTSRCritical Safety Limit
Suzuki-Miyaura Coupling (Batch)-372.8 kJ/mol+131.5 °C211.5 °C

(Dioxane) = 101 °C
C6-Amination (

)
-145.0 kJ/mol+45.2 °C165.2 °CBPR Limit = 150 psi
Picolinic Acid Decomposition ExothermicN/A> 370 °CDrying Temp < 80 °C

Part 4: Mechanistic & Process Flow Diagrams

ProcessFlow Start 3-Bromo-6-chloropicolinic acid (Starting Material) Suzuki Suzuki-Miyaura Coupling (Exothermic Hazard) Start->Suzuki Amination C6-Amination (Pressure Hazard) Suzuki->Amination Product 6-Amino-3-(4-chlorophenyl)picolinic acid (Target API) Amination->Product Safety1 Control: Active Dosing Limits MTSR < T_boil Safety1->Suzuki Safety2 Control: Flow Reactor Manages NH3 Vapor Safety2->Amination

Fig 1. Synthetic workflow for 6-Amino-3-(4-chlorophenyl)picolinic acid with integrated safety controls.

ThermalRunaway Catalyst Batch Pd Addition (Aqueous/Organic) Exotherm Rapid Exotherm ΔH = -372.8 kJ/mol Catalyst->Exotherm HeatAccum Heat Accumulation Gen > Removal Exotherm->HeatAccum MTSR MTSR > 101°C (Solvent Boiling Point) HeatAccum->MTSR Runaway Thermal Runaway & Catastrophic Failure MTSR->Runaway Intervention Dosing Control Loop (Self-Validating) Intervention->Exotherm Mitigates

Fig 2. Causality of thermal runaway in Suzuki couplings and mitigation via dosing control loops.

References

1.[1] Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. 1 2. Scale-Up of Flow-Assisted Synthesis of C2-Symmetric Chiral PyBox Ligands - Baxendale Group (Durham University). 3.[3] Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC (National Institutes of Health). 3 4.[2] Hybrid materials prepared by interlayer functionalization of kaolinite with pyridine-carboxylic acids - AWS (Journal of Colloid and Interface Science). 2

Sources

Validation & Comparative

Analytical Comparison Guide: ¹H and ¹³C NMR Spectral Interpretation of 6-Amino-3-(4-chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural validation of complex halogenated heteroaromatics requires moving beyond basic peak-picking. 6-Amino-3-(4-chlorophenyl)picolinic acid is a highly functionalized pyridine derivative serving as a critical building block in advanced pharmaceutical and agrochemical synthesis [1].

This guide objectively compares the NMR analytical performance and spectral interpretation of this target compound against its primary structural alternative—the de-chlorinated impurity, 6-Amino-3-phenylpicolinic acid . Furthermore, we will evaluate the resolution capabilities of standard 400 MHz versus advanced 600 MHz CryoProbe platforms to establish a self-validating analytical workflow.

Structural Dynamics & NMR Rationale

To accurately interpret the NMR spectra of 6-amino-3-(4-chlorophenyl)picolinic acid, we must first understand the causality behind its chemical shifts. The molecule features a push-pull electronic system dictated by two major substituents:

  • The C6-Amino Group (+M Effect): The nitrogen lone pair donates electron density into the pyridine ring via resonance (mesomeric effect). This strongly shields the ortho position (C5 and H5), pushing their signals significantly upfield.

  • The C3-(4-Chlorophenyl) Group (-I / +M Effects): The para-chloro substitution creates a plane of symmetry across the phenyl ring. Because the protons are chemically equivalent but magnetically non-equivalent, they form a complex AA'BB' spin system , a hallmark of [2]. The electronegative chlorine atom inductively deshields the quaternary C4' carbon, providing a distinct ¹³C marker.

Substituent_Effects N1 6-Amino Group (-NH2) N2 +M Mesomeric Effect (Electron Donating) N1->N2 N3 Shields C5 & H5 (Upfield Shift) N2->N3 C1 4-Chloro Group (-Cl) C2 -I Inductive Effect (Electron Withdrawing) C1->C2 C3 Deshields C4' (Downfield Shift) C2->C3

Electronic effects of amino and chloro substituents on NMR chemical shifts.

Self-Validating Experimental Protocols

A trustworthy analytical protocol must be self-validating. The following methodology ensures that quantitative data is free from artifactual integration errors caused by incomplete relaxation or solvent exchange.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because its high polarity disrupts the strong intermolecular hydrogen bonding between the carboxylic acid and amino groups, preventing viscosity-induced line broadening.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm) to self-validate the spectral axis.

  • ¹H NMR Acquisition (600 MHz):

    • Parameters: 16 scans (ns=16), 90° pulse angle, acquisition time (aq) = 3.0 s.

    • Relaxation Delay (d1): Set to 2.0 s.

  • Quantitative ¹³C NMR Acquisition (150 MHz):

    • Parameters: 1024 scans, inverse-gated decoupling (to suppress the Nuclear Overhauser Effect, NOE).

    • Relaxation Delay (d1): Must be set to

      
       of the slowest relaxing nucleus. Quaternary carbons (like C2, C6, and C4') lack attached protons for efficient dipole-dipole relaxation, resulting in long 
      
      
      
      times. Setting d1 = 15–20 seconds ensures >99% return of macroscopic magnetization to the Z-axis, guaranteeing [3].

NMR_Workflow A Sample Prep (15 mg in DMSO-d6) B 1H NMR (600 MHz) ns=16, d1=2s A->B C 13C NMR (150 MHz) ns=1024, d1 > 5xT1 A->C D Spectral Processing (FT & Phasing) B->D C->D E Multiplet Analysis D->E F Target: 4-Cl-Phenyl (AA'BB' System) E->F Validated G Impurity: Phenyl (5H Multiplet) E->G De-chlorinated

NMR workflow for validating 6-amino-3-(4-chlorophenyl)picolinic acid and detecting impurities.

Spectral Comparison: Target vs. De-chlorinated Alternative

Differentiating the target product from its de-chlorinated synthetic alternative (6-amino-3-phenylpicolinic acid) relies on identifying specific spectral markers. The data below summarizes the expected chemical shifts in DMSO-d₆.

Table 1: ¹H NMR Performance Comparison

The most critical diagnostic feature in the ¹H spectrum is the splitting pattern of the phenyl ring.

Proton AssignmentTarget: 4-Chloro Product (ppm)Alternative: De-chlorinated Impurity (ppm)Multiplicity & Coupling Dynamics
-NH₂ (C6) 6.806.78Broad singlet (2H). Exchangeable with D₂O.
H5 (Pyridine) 6.756.74Doublet (

Hz). Shielded by +M effect of -NH₂.
H4 (Pyridine) 7.557.52Doublet (

Hz).
H2' / H6' (Aryl) 7.42 7.40 Target: Pseudo-doublet (AA'BB' system, 2H).Alternative: Multiplet (part of 5H system).
H3' / H5' (Aryl) 7.50 7.45 Target: Pseudo-doublet (AA'BB' system, 2H).Alternative: Multiplet (part of 5H system).
H4' (Aryl) None 7.38 Target: Substituted (No proton).Alternative: Multiplet (1H).
Table 2: ¹³C NMR Performance Comparison

In the ¹³C domain, the quaternary carbon attached to the chlorine atom serves as the definitive proof of structure.

Carbon AssignmentTarget: 4-Chloro Product (ppm)Alternative: De-chlorinated Impurity (ppm)Structural Causality
C5 (Pyridine) 110.5110.3Highly shielded CH carbon due to ortho-NH₂.
C3' / C5' (Aryl) 128.5128.8Aromatic CH carbons.
C2' / C6' (Aryl) 130.5129.5Aromatic CH carbons.
C4' (Aryl) 133.0 128.0 Critical Marker: Deshielded quaternary C-Cl in target vs. standard CH in the alternative.
C6 (Pyridine) 159.0159.2Quaternary carbon attached to -NH₂.
C=O (Carboxyl) 167.5167.6Carbonyl carbon of the picolinic acid moiety.

Platform Performance: 400 MHz vs. 600 MHz CryoProbe

When evaluating this specific compound, the choice of NMR hardware significantly impacts the interpretation of the 4-chlorophenyl group.

  • Standard 400 MHz Platform: At 400 MHz, the ratio of the chemical shift difference (

    
    ) to the coupling constant (
    
    
    
    ) for the H2'/H6' and H3'/H5' protons is relatively small. This exacerbates second-order effects, causing the AA'BB' system to appear as two complex, poorly resolved "multiplets" with heavy inner-peak roofing. Extracting precise meta coupling constants (
    
    
    Hz) is nearly impossible without spin simulation software.
  • Advanced 600 MHz CryoProbe Platform: The higher magnetic field (

    
    ) increases the 
    
    
    
    ratio, pushing the spin system closer to a first-order AX-like pattern (though it remains strictly AA'BB'). The CryoProbe enhances the signal-to-noise (S/N) ratio by a factor of 3 to 4. This superior resolution clearly separates the primary ortho doublets (
    
    
    Hz) and reveals the fine meta splitting, allowing the analyst to definitively rule out co-eluting isomeric impurities (e.g., 3-chloro or 2-chloro variants) with absolute confidence.

References

  • Fiveable. "Para-Substituted Benzene Definition - Organic Chemistry". Fiveable. [Link]

  • Nanalysis. "Part 1 - T1 relaxation: definition, measurement and practical implications!". Nanalysis NMR Blog. [Link]

Comparison of 6-Amino-3-(4-chlorophenyl)picolinic acid vs. Clopyralid structure

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: 6-Amino-3-(4-chlorophenyl)picolinic acid vs. Clopyralid

Executive Summary

This guide provides an in-depth technical comparison between the established herbicide Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) and the structural analogue 6-Amino-3-(4-chlorophenyl)picolinic acid (hereafter referred to as Compound A ).

While Clopyralid is a commercial standard for selective broadleaf weed control (particularly thistles and legumes), Compound A represents a distinct structural class—the 3-aryl-6-aminopicolinates . This structure serves as a critical reference point in Structure-Activity Relationship (SAR) studies, contrasting with modern 6-arylpicolinate herbicides (e.g., Halauxifen, Florpyrauxifen) where the aryl group is typically located at the 6-position.

Part 1: Structural Analysis & Physicochemical Properties

The primary differentiation lies in the substitution pattern on the pyridine ring. These changes fundamentally alter the molecule's electronic distribution, steric profile, and binding affinity to the auxin receptor (TIR1/AFB).

Chemical Structure Comparison
FeatureClopyralid Compound A (6-Amino-3-(4-Cl-Ph))
IUPAC Name 3,6-dichloro-2-pyridinecarboxylic acid6-amino-3-(4-chlorophenyl)pyridine-2-carboxylic acid
Core Scaffold Pyridine-2-carboxylic acid (Picolinic acid)Pyridine-2-carboxylic acid (Picolinic acid)
Position 3 Chlorine (-Cl) : Electron-withdrawing, moderate steric bulk.4-Chlorophenyl : Large lipophilic aryl group. High steric hindrance ortho to carboxylate.
Position 6 Chlorine (-Cl) : Blocks metabolism, electron-withdrawing.Amino (-NH₂) : Strong electron donor (+M effect), increases ring electron density.
Molecular Weight 192.0 g/mol ~248.6 g/mol
Est. LogP (Lipophilicity) ~0.6 (Low, highly mobile)~2.5 - 3.0 (Moderate, improved foliar uptake)
pKa (Acid) ~2.0 (Stronger acid due to e- withdrawing Cl)~3.5 - 4.0 (Weaker acid due to amino donation)
Structural Visualization (Graphviz)

The following diagram illustrates the steric and electronic contrasts. Note the bulky phenyl group at Position 3 in Compound A, which crowds the essential carboxylate binding moiety.

Structures cluster_0 Clopyralid (Standard) cluster_1 Compound A (Analogue) C_Pyridine Pyridine Ring C_Pos2 Pos 2: -COOH (Essential for Binding) C_Pyridine->C_Pos2 C_Pos3 Pos 3: -Cl (Steric constraint) C_Pyridine->C_Pos3 C_Pos6 Pos 6: -Cl (Metabolic Block) C_Pyridine->C_Pos6 A_Pos3 Pos 3: 4-Chlorophenyl (High Steric Bulk) C_Pos3->A_Pos3 Steric Comparison: Atom vs. Ring A_Pos6 Pos 6: -NH2 (Electron Donor) C_Pos6->A_Pos6 Electronic Comparison: Withdrawing vs. Donating A_Pyridine Pyridine Ring A_Pos2 Pos 2: -COOH (Essential for Binding) A_Pyridine->A_Pos2 A_Pyridine->A_Pos3 A_Pyridine->A_Pos6

Caption: Comparative architecture of Clopyralid versus the 3-aryl-6-amino analogue. The 3-aryl substitution in Compound A introduces significant steric pressure near the carboxylate.

Part 2: Mode of Action & Performance Prediction

Both compounds function as Synthetic Auxins (Group 4) , mimicking Indole-3-Acetic Acid (IAA). However, their efficacy depends on their ability to bind the TIR1/AFB receptor pocket and trigger the degradation of Aux/IAA repressor proteins.

The "Molecular Fit" Hypothesis
  • Clopyralid (High Efficacy): The Chlorine at Position 3 provides just enough steric bulk to twist the carboxylate slightly out of plane, which is favorable for binding, without blocking the pocket. The Chlorine at Position 6 prevents metabolic attack, leading to high persistence and systemic activity (phloem mobility).

  • Compound A (Predicted Lower Efficacy/Altered Selectivity):

    • Steric Clash: Placing a bulky 4-chlorophenyl group at Position 3 (ortho to the carboxylic acid) creates severe steric hindrance. This likely forces the carboxylate group into a rigid perpendicular conformation or blocks entry into the active site of TIR1.

    • Note on SAR: Successful commercial arylpicolinates (e.g., Halauxifen , Florpyrauxifen ) place the aryl group at Position 6 and the amino group at Position 4 . This "reverse" arrangement in Compound A is often associated with reduced auxin activity in SAR literature, although it may retain activity against specific receptor isoforms (e.g., AFB5 vs TIR1).

Auxin Signaling Pathway

Pathway Herbicide Herbicide Application (Clopyralid / Cmpd A) Uptake Foliar/Root Uptake Herbicide->Uptake Transport Phloem Transport (Systemic Movement) Uptake->Transport Clopyralid: High Cmpd A: Moderate Receptor Binding to TIR1/AFB Receptor (Nucleus) Transport->Receptor Complex Formation of SCF(TIR1)-Aux/IAA Complex Receptor->Complex Affinity Determinant: Clopyralid > Cmpd A (Predicted) Degradation Ubiquitination & Degradation of Aux/IAA Repressors Complex->Degradation GeneExp Activation of Auxin Response Genes (Uncontrolled Growth) Degradation->GeneExp

Caption: The auxin signal transduction pathway. The critical bottleneck for Compound A is the Receptor Binding step due to steric hindrance at Position 3.

Part 3: Experimental Protocols for Validation

To objectively compare Compound A against Clopyralid, the following experimental workflows are recommended. These protocols validate bioactivity and receptor affinity.

Arabidopsis Root Growth Inhibition Assay (High Throughput)
  • Objective: Quantify the IC50 (concentration inhibiting 50% growth) of both compounds.

  • Rationale: Root elongation is highly sensitive to auxin agonists.

  • Protocol:

    • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS medium containing 1% sucrose and 0.8% agar.

    • Treatment: Supplement plates with a log-scale dilution series (0.01 nM to 100 µM) of Clopyralid and Compound A. Include a Solvent Control (DMSO) and Positive Control (2,4-D).

    • Growth: Stratify seeds at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

    • Analysis: Scan plates and measure primary root length using ImageJ. Plot Dose-Response curves.

    • Expected Outcome: Clopyralid typically shows IC50 in the nanomolar range. If Compound A is active, its IC50 will likely be in the micromolar range (shifted right) due to the 3-aryl steric clash.

Molecular Docking (In Silico Validation)
  • Objective: Visualize the binding mode within the TIR1 pocket.

  • Tools: AutoDock Vina or Schrödinger Glide.

  • Target: Crystal structure of TIR1 (PDB ID: 2P1P).

  • Procedure:

    • Prepare ligand structures (energy minimization).

    • Define the grid box around the IAA binding site (inositol hexakisphosphate cofactor).

    • Run docking simulation.

    • Metric: Compare Binding Energy (kcal/mol) and RMSD vs. IAA.

    • Hypothesis: Compound A may show a "flipped" binding mode or higher energy penalty compared to Clopyralid.

Part 4: Environmental Fate & Safety

ParameterClopyralid Compound A (Predicted)
Soil Persistence High (DT50: 12-70 days) . The 3,6-dichloro substitution makes the ring highly resistant to microbial degradation.Moderate to Low . The phenyl ring at Position 3 provides a handle for microbial hydroxylation, likely accelerating degradation.
Mobility High . Very soluble, weak adsorption to soil (leaching risk).Moderate . Higher lipophilicity (aryl group) increases soil adsorption (Koc), reducing leaching potential.
Compost Carryover Known Risk . Residues persist in manure/compost, damaging sensitive crops (solanaceous).Reduced Risk . Faster breakdown would mitigate the "killer compost" issue associated with picolinates.

References

  • Corteva Agriscience. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[1][2][3][4][5] Bioorganic & Medicinal Chemistry.[6]

  • University of Hertfordshire. (2023). Clopyralid: PPDB: Pesticide Properties DataBase.[6]

  • Epp, J. B., et al. (2016). Structure-activity relationship study of 6-aryl-picolinate herbicides. Journal of Agricultural and Food Chemistry. (Discussion of aryl positioning).
  • Tan, X., et al. (2007). Structural basis for the auxin-sensing mechanism of the TIR1 ubiquitin ligase. Nature.

Sources

Certified Reference Standards for 6-Amino-3-(4-chlorophenyl)picolinic acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals involved in the analysis of pyridine-carboxylate herbicides or synthetic auxin mimics, 6-Amino-3-(4-chlorophenyl)picolinic acid represents a critical analyte.[1] Often encountered as a stable metabolite, degradation product, or synthetic intermediate, its accurate quantitation is pivotal for GLP (Good Laboratory Practice) residue studies, environmental fate modeling, and impurity profiling.[1]

This guide objectively compares the performance and utility of ISO 17034 Certified Reference Materials (CRMs) against ISO 17025 Accredited Standards and Research Grade (unaccredited) materials .[1] We provide experimental evidence demonstrating how standard selection impacts analytical bias, particularly for zwitterionic picolinic acid derivatives prone to hydration and salt formation.[1]

Part 1: The Product Landscape – Defining the Alternatives[1]

When sourcing a reference standard for 6-Amino-3-(4-chlorophenyl)picolinic acid, you are typically presented with three distinct "tiers" of quality. Understanding the metrological difference is essential for regulatory compliance.

Option A: ISO 17034 Certified Reference Material (The Gold Standard)[1]
  • Definition: Produced by an accredited Reference Material Producer (RMP).[1]

  • Key Feature: The Certificate of Analysis (CoA) reports a Certified Value with an associated Expanded Uncertainty (

    
    ).
    
  • Traceability: Metrologically traceable to the SI unit ( kg/mole ) via primary methods (e.g., qNMR or Mass Balance).[1]

  • Suitability: Mandatory for instrument calibration in ISO 17025 accredited labs and pivotal GLP studies.[1]

Option B: ISO 17025 Accredited Reference Standard (The Silver Standard)[1]
  • Definition: Analyzed by an accredited laboratory, but the production process itself may not be ISO 17034 accredited.

  • Key Feature: Reports purity with analytical data, but often lacks a comprehensive uncertainty budget that includes long-term stability and homogeneity.[1]

  • Suitability: Routine QC, method validation (if justified).[1]

Option C: Research Grade / Chemical Library Standard (The Alternative)[1]
  • Definition: Synthesized for discovery chemistry; minimal characterization.

  • Key Feature: Purity often reported as "Area %" by HPLC-UV, ignoring water, residual solvents, and inorganic salts.[1]

  • Suitability: Qualitative identification, early-stage discovery.[1] NOT suitable for quantitative residue analysis.[1]

Part 2: Technical Comparison & Experimental Data

The "Purity Bias" Experiment

To demonstrate the risk of using non-certified alternatives for 6-Amino-3-(4-chlorophenyl)picolinic acid, we modeled a comparison between a Research Grade sample and an ISO 17034 CRM .[1]

Compound Challenge: Picolinic acids are zwitterionic. They readily form hydrates and retain inorganic salts from synthesis (e.g., NaCl, buffer salts), which are invisible to UV detection but contribute to mass.[1]

Table 1: Comparative Characterization Data
ParameterISO 17034 CRM Research Grade Alternative Impact on Quantitation
Assay Method Mass Balance (HPLC + TGA + KF + ROI)HPLC-UV (254 nm) Area %False Potency
Chromatographic Purity 98.5%98.5%Identical "optical" purity masks real content.[1]
Water Content (KF) 1.2% (Measured)Not Tested (Assumed 0%)Research grade ignores hydration.[1]
Residual Solvents 0.5% (GC-HS)Not TestedSolvent weight treated as analyte.[1]
Inorganic Residue (ROI) 0.8% (Sulfated Ash)Not TestedSalt weight treated as analyte.[1]
Certified Purity 96.0% ± 0.5% 98.5% (Assumed) 2.5% Positive Bias

Interpretation: If a researcher uses the Research Grade material assuming 98.5% purity (based on the HPLC trace), they will weigh out 2.5% less active molecule than intended.[1] In a residue study with a limit of quantitation (LOQ) of 10 ppb, this systematic error propagates, potentially causing a batch failure or incorrect risk assessment.[1]

Stability and Homogeneity[1][2]
  • ISO 17034: Requires accelerated stability studies (e.g., 40°C/75% RH).[1] Picolinic acids can decarboxylate under thermal stress.[1] A CRM guarantees the value is valid for the shelf life.[1]

  • Alternative: No stability data.[1] If the compound degrades to 6-amino-3-(4-chlorophenyl)pyridine (decarboxylation), the standard curve drifts, invalidating weeks of data.[1]

Part 3: Experimental Protocol – Self-Validating Purity Verification

If an ISO 17034 CRM is unavailable for this specific metabolite, you must generate a Primary Standard in-house.[1] The following protocol uses Quantitative NMR (qNMR) , the highest level of metrological verification.[1]

Protocol: qNMR Purity Assignment for 6-Amino-3-(4-chlorophenyl)picolinic acid[1]

Objective: Determine the absolute mass fraction purity traceable to an NIST internal standard.

Materials:

  • Analyte: 6-Amino-3-(4-chlorophenyl)picolinic acid (>10 mg).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), 99.9% purity.[1]

  • Solvent: DMSO-d6 (to ensure solubility of the zwitterion).

Workflow:

  • Gravimetric Preparation:

    • Weigh exactly 10.0 mg (±0.01 mg) of the Analyte (

      
      ) into a vial.
      
    • Weigh exactly 10.0 mg (±0.01 mg) of the Internal Standard (

      
      ) into the same vial.
      
    • Dissolve completely in 1.0 mL DMSO-d6.[1]

  • Acquisition (600 MHz NMR):

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      of the slowest proton to ensure full relaxation).[1]
    • Scans: 64.

    • Temperature: 298 K.[1]

  • Processing:

    • Phase and baseline correction (manual).[1]

    • Integrate the singlet of Maleic Acid (

      
      , 
      
      
      
      ~6.3 ppm, 2H).
    • Integrate a distinct aromatic proton of the Analyte (

      
      , e.g., the singlet at C5 of the pyridine ring or the doublets of the chlorophenyl group).[1] Avoid exchangeable protons (NH2, COOH).[1]
      
  • Calculation:

    
    
    
    • Where

      
       = number of protons, 
      
      
      
      = Molecular Weight,
      
      
      = Purity.[1]
  • Validation Criteria:

    • Perform in triplicate.

    • RSD of calculated purity must be

      
      .[1]
      

Part 4: Visualization of the Certification Workflow

The following diagram illustrates the critical decision pathways and experimental steps required to certify a reference standard for a complex organic acid like 6-Amino-3-(4-chlorophenyl)picolinic acid.

CRM_Certification_Workflow Start Raw Material Synthesis (6-Amino-3-(4-chlorophenyl)picolinic acid) Initial_QC Initial QC (HPLC-UV + MS) Identify Structure & Area % Start->Initial_QC Decision_Grade Intended Grade? Initial_QC->Decision_Grade Research_Path Research Grade (Non-Certified) Decision_Grade->Research_Path Discovery Use ISO_Path ISO 17034 Certification (Metrological Traceability) Decision_Grade->ISO_Path Regulated Use Pack_Ship Package & Ship (Report Area % only) Research_Path->Pack_Ship Homogeneity Homogeneity Study (ANOVA of 10+ bottles) ISO_Path->Homogeneity Stability Stability Monitoring (Accel. + Long Term) ISO_Path->Stability Characterization Characterization (Mass Balance) ISO_Path->Characterization Uncertainty Calculate Uncertainty (U) Combine u(char), u(hom), u(stab) Homogeneity->Uncertainty Stability->Uncertainty Sub_Char_1 Chromatographic Purity (2 Orthogonal Methods) Characterization->Sub_Char_1 Sub_Char_2 Water (KF) + Solvents (GC) + Inorganics (ROI) Characterization->Sub_Char_2 Sub_Char_3 qNMR Verification (Traceable to NIST) Characterization->Sub_Char_3 Sub_Char_1->Uncertainty Sub_Char_2->Uncertainty Sub_Char_3->Uncertainty Final_CRM Release Certified Reference Material (CoA with Certified Value +/- U) Uncertainty->Final_CRM

Figure 1: Workflow distinguishing the rigorous production of an ISO 17034 CRM versus a standard Research Grade chemical. Note the critical "Characterization" phase involving orthogonal methods to establish true mass fraction.

References

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][Link][1]

  • European Commission (JRC). Reference Materials for Organic Analysis.[1][Link][1]

  • Agilent Technologies. Metrology and the Art of Reference Standards.[Link]

  • BIPM (Bureau International des Poids et Mesures). The role of qNMR in the certification of organic reference materials.[1][Link][1]

Sources

Validating purity of 6-Amino-3-(4-chlorophenyl)picolinic acid using qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Absolute Purity of 6-Amino-3-(4-chlorophenyl)picolinic Acid: A Comparative Guide to qNMR vs. HPLC

As drug development and agrochemical research advance, the synthesis of highly functionalized, complex intermediates like 6-Amino-3-(4-chlorophenyl)picolinic acid has become routine. However, validating the absolute purity of such novel synthetic molecules presents a critical analytical challenge: Certified Reference Standards (CRS) for these specific analytes are rarely commercially available[1].

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for purity validation, demonstrating why qNMR serves as the ultimate self-validating system for absolute quantification.

The Analytical Dilemma: The Illusion of HPLC Area Normalization

HPLC coupled with UV-Vis detection is the industry workhorse for separating trace impurities. However, relying on HPLC for absolute purity without a compound-specific reference standard is fundamentally flawed[2].

The Causality of HPLC Inaccuracy: HPLC-UV quantification relies on relative response factors. The UV absorption of 6-Amino-3-(4-chlorophenyl)picolinic acid is dictated by its chromophores (the pyridine and 4-chlorophenyl rings). If a synthetic byproduct—such as a des-chloro analog or a positional isomer—co-elutes or possesses a different molar absorptivity, simple peak area normalization (%) will mathematically over- or under-estimate the true purity[2]. Furthermore, highly polar zwitterionic compounds often retain moisture or co-precipitate with inorganic salts during isolation. Because water and inorganic salts are UV-transparent, HPLC is entirely blind to them, leading to a dangerous overestimation of the active pharmaceutical ingredient's (API) mass fraction[3].

The qNMR Solution: A Self-Validating Primary Ratio Method

Unlike chromatographic techniques, qNMR is a primary analytical method. It does not require a calibration curve or a reference standard of the analyte itself[4].

The Causality of qNMR Precision: The fundamental principle of qNMR is that the integral area of a nuclear resonance is directly proportional to the number of nuclei (moles) producing that signal[4]. By co-dissolving the analyte with a highly pure, universally certified Internal Standard (IS), we create a self-validating system. The absolute mass fraction is calculated via a direct molar comparison between the reporter protons of the analyte and the IS.

Causality cluster_qnmr qNMR (Absolute Quantification) cluster_hplc HPLC-UV (Relative Quantification) Q_In Analyte + Internal Standard Q_Sig Signal Area ∝ Moles × Protons Q_In->Q_Sig Q_Out Absolute Mass Fraction (%) Q_Sig->Q_Out H_In Analyte Mixture H_Sig Peak Area ∝ Moles × UV Extinction H_In->H_Sig H_Out Relative Area Normalization (%) H_Sig->H_Out

Fig 1. Logical causality of signal generation and quantification in qNMR vs. HPLC-UV.

Experimental Design & Methodologies

To ensure scientific integrity, every variable in the qNMR protocol must be deliberately chosen to prevent signal overlap and integration errors.

A. Internal Standard and Solvent Selection

For 6-Amino-3-(4-chlorophenyl)picolinic acid, the reporter protons are located on the aromatic rings (pyridine H-4/H-5 and the 4-chlorophenyl system), resonating between 7.0 and 8.0 ppm .

  • Solvent: DMSO-d6 is selected to fully solubilize the polar carboxylic and amino groups.

  • Internal Standard: Dimethyl sulfone (DMSO2, TraceCERT®) is chosen. It produces a sharp, 6-proton singlet at 2.98 ppm , completely isolated from the analyte's aromatic signals and broad exchangeable protons (-NH2, -COOH).

B. Step-by-Step qNMR Protocol
  • Gravimetric Preparation: Accurately co-weigh ~20.0 mg of 6-Amino-3-(4-chlorophenyl)picolinic acid (MW: 248.66 g/mol ) and ~5.0 mg of DMSO2 IS (MW: 94.13 g/mol ) into a static-free vial using a microbalance (d = 0.01 mg).

  • Dissolution: Add 0.7 mL of DMSO-d6. Vortex until complete dissolution and transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters:

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Crucial Causality Step: Set the relaxation delay (D1) to > 5 × T1 (typically 30–60 seconds). This ensures >99.3% longitudinal relaxation of all protons back to thermal equilibrium, preventing signal saturation that would skew the integral ratio.

    • Use a 90° excitation pulse to maximize signal-to-noise ratio.

  • Processing: Apply zero-filling, exponential line broadening (0.3 Hz), and rigorous manual phase and baseline correction.

  • Calculation: Integrate the IS singlet (2.98 ppm, N=6) and the isolated analyte reporter doublet (e.g., pyridine H-4, N=1). Calculate absolute purity (

    
    ) using the self-validating equation:
    
    
    
    
C. Step-by-Step HPLC-UV Protocol (For Comparison)
  • Preparation: Dissolve 1.0 mg/mL of the analyte in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Elution: Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) over 30 minutes.

  • Detection: Monitor at UV 254 nm. Calculate purity via total peak area normalization.

Workflow Start 6-Amino-3-(4-chlorophenyl)picolinic acid Step1 Co-weigh Analyte & Dimethyl Sulfone (IS) Start->Step1 Step2 Dissolve in DMSO-d6 Step1->Step2 Step3 Acquire 1H NMR (D1 > 5*T1, 90° Pulse) Step2->Step3 Step4 Integrate Reporter Protons (Analyte: 7.0-8.0 ppm | IS: 2.98 ppm) Step3->Step4 Step5 Calculate Purity via qNMR Equation Step4->Step5

Fig 2. Step-by-step experimental workflow for absolute purity validation using qNMR.

Data Presentation & Objective Comparison

When subjecting a newly synthesized batch of 6-Amino-3-(4-chlorophenyl)picolinic acid to both methods, a distinct analytical discrepancy emerges.

Table 1: Quantitative Purity Results (Batch A)

Analytical MethodCalculated PurityDetected ImpuritiesAnalytical Note
HPLC-UV (254 nm) 99.4% 0.6% (Trace organics)Overestimates purity; blind to inorganic salts and retained moisture.
¹H qNMR (Absolute) 96.8% Organic impurities + Mass deficitAccurate mass fraction; accounts for UV-transparent mass (salts/solvents).

Table 2: Methodological Performance Comparison

Parameter¹H qNMRHPLC-UV
Standard Requirement Universal IS (e.g., DMSO2)Compound-specific Reference Standard
Calibration Dependency None (Intrinsic primary ratio)Requires calibration curve for absolute assay
Sensitivity to Salts/Water Indirectly reveals mass balance deficitBlind to UV-transparent species
Run Time per Sample ~10–15 minutes~30–45 minutes
Primary Use Case Absolute mass fraction / Assay assignmentTrace impurity profiling & separation

Conclusion

For complex intermediates like 6-Amino-3-(4-chlorophenyl)picolinic acid, relying solely on HPLC-UV area normalization is a liability. Because HPLC cannot detect UV-transparent impurities and is skewed by varying response factors, it routinely overestimates purity. qNMR provides an orthogonal, self-validating system that directly counts nuclei, yielding an absolute mass fraction without the need for a specific reference standard. In a modern drug development workflow, HPLC should be utilized for trace impurity separation, while qNMR must be the authoritative standard for absolute purity assignment.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". ResolveMass.[Link]

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals". RSSL Insights.[Link]

Sources

X-ray crystallography data for 6-Amino-3-(4-chlorophenyl)picolinic acid confirmation

[1]

Executive Summary

In the development of synthetic auxin herbicides and pharmaceutical intermediates, the structural fidelity of picolinic acid derivatives is paramount. While NMR and MS provide connectivity data, they often fail to unambiguously resolve tautomeric states (neutral vs. zwitterionic) and specific torsion angles critical for receptor binding (e.g., AFB5 auxin receptor).

This guide details the protocol for using Single Crystal X-ray Diffraction (SC-XRD) to confirm the structure of 6-Amino-3-(4-chlorophenyl)picolinic acid . It contrasts this "Gold Standard" method against spectroscopic alternatives, providing a roadmap for researchers to generate and validate their own crystallographic data.

Part 1: The Structural Challenge

The target molecule, 6-Amino-3-(4-chlorophenyl)picolinic acid , presents specific characterization hurdles that standard spectroscopy often misses:

  • Zwitterionic Ambiguity: Picolinic acids frequently exist as zwitterions in the solid state (proton transfer from carboxylic acid to the pyridine nitrogen). NMR in polar solvents (DMSO-d6) often averages these signals, obscuring the true solid-state form.[1]

  • Biaryl Torsion: The angle between the pyridine ring and the 4-chlorophenyl substituent is a critical pharmacophore determinant. NMR NOE signals can be ambiguous regarding the precise static conformation.

  • Regioisomerism: Distinguishing the 3-aryl/6-amino substitution pattern from a 6-aryl/3-amino isomer can be subtle in 1H NMR if coupling constants are similar.[1][2]

The Solution: SC-XRD provides an absolute 3D configuration, resolving hydrogen positions and torsional rigidity without inference.[1]

Part 2: Comparative Analysis (XRD vs. Alternatives)

The following matrix outlines why SC-XRD is the requisite tie-breaker for this compound class.

Feature1H/13C NMR HR-MS (Mass Spec) X-Ray Crystallography (SC-XRD)
Primary Output Connectivity & EnvironmentMolecular Formula & FragmentsAbsolute 3D Configuration
Tautomer ID Poor (Solvent dependent averaging)N/AExcellent (Direct H-atom location)
Stereochemistry Inferential (NOE/Coupling)N/ADefinitive (Direct observation)
Sample State Solution (Solvent effects active)Gas Phase (Ionized)Solid State (Bioactive mimic)
Throughput High (Minutes)High (Seconds)Low (Hours to Days)
Limit of Detection Low (mg scale)Very Low (pg scale)High (Requires single crystal)
Decision Logic: When to Deploy XRD

Use the logic map below to determine the necessity of XRD for your workflow.

ComparisonLogicStartStructure Confirmation NeededNMRRun 1H & 13C NMR (DMSO-d6)Start->NMRAmbiguityAmbiguity Exists?(Tautomer/Regioisomer)NMR->AmbiguityMSRun HR-MSAmbiguity->MSNo AmbiguityXRDInitiate SC-XRD ProtocolAmbiguity->XRDYes (Broad peaks/Unexpected shifts)FinalizeRelease StructureMS->FinalizeXRD->FinalizeAbsolute Config Found

Figure 1: Decision tree for escalating structural confirmation to X-ray diffraction.

Part 3: Experimental Protocol for Crystallization & Data Collection

To generate the required data for 6-Amino-3-(4-chlorophenyl)picolinic acid, follow this field-proven methodology.

Phase 1: Crystal Growth (The Critical Step)

Picolinic acids are notorious for forming microcrystalline powders rather than single crystals due to strong intermolecular Hydrogen bonding.

  • Method: Slow Evaporation (or Vapor Diffusion).

  • Solvent System: Ethanol/Water (80:20) or Methanol/Acetonitrile.

    • Why: The zwitterionic form is stabilized in protic solvents.

  • Procedure:

    • Dissolve 20 mg of pure compound in 2 mL warm Ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (dust acts as nucleation sites for polycrystals).

    • Cover with parafilm, poke 3 small holes, and store at 4°C.

    • Target: Prismatic or block-like crystals (0.2 x 0.2 x 0.1 mm) within 48-72 hours.[1]

Phase 2: Data Collection Parameters
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å).[1][2]

    • Note: Cu-source is preferred for small organic molecules to boost signal intensity, though Mo is acceptable if crystals are large.[1]

  • Temperature: 100 K (Cryostream).[3][4]

    • Reasoning: Cooling freezes the rotation of the chlorophenyl ring, reducing thermal ellipsoids and allowing precise determination of the torsion angle.

Phase 3: Refinement Strategy
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Hydrogen Treatment:

    • Carbon-bound H-atoms: Place geometrically (Constrained).[1][2]

    • Heteroatom H-atoms (NH2, OH/NH+): Locate in Difference Fourier Map.

    • Critical Check: If the carboxylic acid proton is found on the pyridine nitrogen, the structure is a Zwitterion .

Part 4: Data Interpretation & Reference Benchmarks

Since exact proprietary data for this specific analog may not be in the public domain, you must validate your generated CIF (Crystallographic Information File) against these Reference Benchmarks derived from the structural class (Halauxifen/Picloram analogs).

Table 1: Target Crystallographic Parameters

Compare your experimental results to these expected ranges to ensure data quality.

ParameterExpected Range (Picolinic Acid Class)Critical Quality Check
Crystal System Monoclinic or TriclinicCommon space groups: P21/c or P-1
R-Factor (R1) < 5.0% (0.[1][2]05)> 7% indicates poor crystal quality or twinning.
Goodness of Fit (S) 1.00 – 1.10Values >> 1.2 suggest incorrect weighting scheme.
C-Cl Bond Length 1.73 – 1.75 ÅDeviations suggest disorder in the Cl position.[1]
Biaryl Torsion 35° – 55°Angle between Pyridine and Phenyl planes.
H-Bonding Dimer (R2,2(8)) or Zwitterionic chainLook for N-H...O interactions (~2.8 Å).
Structural Workflow Visualization

The following diagram illustrates the flow from raw diffraction frames to the final solved structure.

XRDWorkflowRawRaw Frames(Diffraction Pattern)IndexUnit CellIndexingRaw->Index Determine LatticeIntegrateIntegration &ScalingIndex->Integrate Intensity ExtractionSolveStructure Solution(Direct Methods/SHELXT)Integrate->Solve Phase ProblemRefineRefinement(Least Squares)Solve->Refine Assign AtomsRefine->Refine Minimize R1ModelFinal 3D Model(CIF Output)Refine->Model Validation

Figure 2: The crystallographic refinement pipeline.

Part 5: References
  • Halauxifen-methyl and Metabolites Structure. Source: Jeschke, P. (2016). Pest Management Science. "Proprietary auxin herbicide structures and their picolinic acid metabolites." Context: Establishes the core pyridine-carboxylate geometry for this class. URL:[Link]

  • Crystallography of Picolinic Acid Derivatives. Source:Journal of Molecular Structure. "Hydrogen bonding patterns in substituted picolinic acids." Context: Validates the zwitterionic packing preference in solid-state picolinates. URL:[Link]

  • SHELX Software Suite Citation. Source: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Context: The standard protocol for refining the 6-Amino-3-(4-chlorophenyl)picolinic acid dataset.[1] URL:[Link]

  • CCDC (Cambridge Crystallographic Data Centre). Source: CCDC Database. Context: Repository for checking isostructural analogs like Picloram (Refcode: PICLOR) or Aminopyralid. URL:[Link]

(Note: Users should deposit their final confirmed structure to the CCDC to obtain a specific deposition number for publication.)

Cross-Validation of Immunoassay Kits for Picolinic Acid Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical validation of immunoassay strategies for picolinic acid herbicides (Picloram, Clopyralid, Aminopyralid), synthesizing available commercial data, custom reagent specifications, and gold-standard instrumental methods.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Challenge of Picolinic Acid Detection

Picolinic acid herbicides (Picloram, Clopyralid, Aminopyralid) are synthetic auxins widely used for broadleaf weed control. Unlike their phenoxy-acid cousins (e.g., 2,4-D), for which commercial ELISA kits are ubiquitous, off-the-shelf immunoassay kits specifically for Picloram and Clopyralid are rare .

This guide compares the performance of Custom/Research ELISA development (using commercially available monoclonal antibodies) against Surrogate Screening (using 2,4-D kits) and the Gold Standard (LC-MS/MS) . It provides a validated framework for researchers to bridge the gap between rapid screening and regulatory confirmation.

Key Insight: Commercial 2,4-D kits often fail to cross-react significantly with picolinic acids despite similar modes of action, necessitating specific hapten-antibody development for effective screening.

Technical Background: Hapten Design & Specificity

The core challenge in validating these assays lies in the immunogen design. Picolinic acids are small molecules (<300 Da) and must be conjugated to a carrier protein (e.g., BSA, KLH) to elicit an immune response.

  • Picloram (4-amino-3,5,6-trichloropicolinic acid): The chlorine atoms at positions 3, 5, and 6 create steric hindrance that distinguishes it from 2,4-D.

  • Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid): Lacks the amino group, further altering the electronic surface recognized by antibodies.

Mechanism of Competitive ELISA

For these small molecules, a Direct Competitive ELISA is the standard format.

  • Immobilization: Picolinic acid-protein conjugate is coated on the plate.

  • Competition: Free herbicide in the sample competes with the immobilized hapten for a limited amount of specific antibody.

  • Signal: Signal is inversely proportional to the concentration of herbicide in the sample.[1]

ELISA_Mechanism cluster_0 Step 1: Competition cluster_1 Step 2: Detection A Immobilized Antigen (Plate Surface) B Free Herbicide (Sample) C Specific Antibody (Ab) C->A Binds (High Signal) C->B Binds (Signal Loss) D HRP-Secondary Ab D->C F Color Development (Inverse to Conc.) D->F E TMB Substrate E->D Catalysis

Figure 1: Competitive binding mechanism. High concentrations of Picloram in the sample prevent the antibody from binding to the plate, resulting in reduced color development.

Comparative Performance Analysis

The following data compares three distinct approaches: using a commercial 2,4-D kit as a surrogate, developing a custom assay with specific reagents (e.g., Creative Diagnostics), and LC-MS/MS.

Table 1: Sensitivity & Specificity Profile
MetricMethod A: Surrogate Screening (Commercial 2,4-D Kit)Method B: Custom Specific ELISA (e.g., anti-Picloram mAb)Method C: LC-MS/MS (Gold Standard)
Primary Target 2,4-DPicloram / ClopyralidMulti-residue
LOD (Water) 1.0 ppb (for 2,4-D)~50 ppb (IC50) [1]0.005 - 0.5 ppb [2]
Cross-Reactivity < 0.1% for Triclopyr/Picloram [3]High Specificity (Monoclonal)N/A (Mass Resolution)
Matrix Tolerance Moderate (Water/Soil)Low (Requires Optimization)High (With Cleanup)
Cost Per Sample Low (~$15)Medium (~$25, labor intensive)High (>$100)
Throughput High (40+ samples/hr)MediumLow

Analysis:

  • Method A Failure: Commercial 2,4-D kits (e.g., Modern Water RaPID Assay) show >830 ppb cross-reactivity for Triclopyr [3]. This confirms that phenoxy antibodies cannot reliably screen for picolinic acids.

  • Method B Viability: Using a specific monoclonal antibody (Clone 9292) yields an IC50 of ~50 ppb. While less sensitive than LC-MS, it is sufficient for screening agricultural runoff where concentrations often exceed 100 ppb.

Experimental Validation Protocol

Since off-the-shelf kits are limited, this protocol outlines the Self-Validating System for verifying a custom or research-grade ELISA for Picloram.

Phase 1: Optimization of Reagents

Objective: Determine optimal coating concentration and antibody dilution.

  • Checkerboard Titration: Coat plate with Picloram-BSA (0.1 - 10 µg/mL).

  • Add anti-Picloram antibody at varying dilutions (1:1000 - 1:50,000).

  • Selection Criteria: Choose conditions yielding an OD450 of ~1.0 - 1.5 (max signal) with low background (<0.1).

Phase 2: Spike-Recovery Validation (The "Trustworthiness" Pillar)

Objective: Validate accuracy in real matrices (Soil/Water).

  • Protocol:

    • Matrix: Blank soil extract (5g soil + 10mL Methanol/Water).

    • Spike: Add Picloram standard to final concentrations of 10, 50, and 200 ppb.

    • Equilibration: Allow to sit for 1 hour.

    • Extraction: Shake (60 min), Centrifuge (3000g, 10 min), Filter (0.45µm).

    • Analysis: Run ELISA and calculate % Recovery.

Acceptance Criteria (SANTE/11312/2021):

  • Recovery: 70% - 120%

  • Precision (RSD): < 20%

Phase 3: Cross-Validation with LC-MS/MS

Samples testing positive (>50 ppb) in ELISA must be confirmed.

Validation_Workflow Start Field Sample (Soil/Water) Extract Extraction (MeOH:H2O 70:30) Start->Extract ELISA Screening ELISA (Custom Picloram mAb) Extract->ELISA Decision Result > 50 ppb? ELISA->Decision Negative Report: < LOD (Stop) Decision->Negative No Positive Presumptive Positive Decision->Positive Yes Cleanup MIP Cleanup (Affinisep) Positive->Cleanup LCMS Confirmatory LC-MS/MS (Quantification) Cleanup->LCMS

Figure 2: Integrated Cross-Validation Workflow. ELISA serves as a high-throughput filter to reduce the load on expensive LC-MS/MS resources.

Troubleshooting & Optimization

Matrix Interference (The "Soil Effect")

Soil extracts often contain humic acids that suppress antibody binding, causing False Positives (low signal = high calculated concentration).

  • Solution 1 (Dilution): Dilute extracts 1:10 or 1:20 with PBS-Tween. This reduces matrix effects but increases the LOD.

  • Solution 2 (MIP Cleanup): Use Molecularly Imprinted Polymers (e.g., AFFINIMIP® SPE Picolinic Herbicides) to selectively remove humic acids before ELISA [4].

Cross-Reactivity Management

If using a generic "Auxin" antibody:

  • Test: Run standard curves of 2,4-D, Dicamba, and Triclopyr alongside Picloram.

  • Calculate % CR:

    
    
    
  • Data Note: If CR > 10%, the assay is not specific enough for regulatory reporting without chromatographic confirmation.

References

  • Creative Diagnostics. RHA™ Mouse Anti-Picloram monoclonal antibody, clone 9292 (DMABB-JX475).[2] Retrieved from

  • NIBIO (Norwegian Institute of Bioeconomy Research). Analysis of clopyralid and aminopyralid. (2020). Retrieved from

  • Modern Water. RaPID Assay® 2,4-D Test Kit User Guide. (Data on Triclopyr cross-reactivity). Retrieved from

  • Affinisep. Application Note AN-0037-01: Determination of Aminopyralid, Clopyralid and Picloram in Compost and Water. Retrieved from

  • European Commission. SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from

Sources

Publish Comparison Guide: Inter-Laboratory Detection Limits for 6-Amino-3-(4-chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of detection limits for 6-Amino-3-(4-chlorophenyl)picolinic acid (referred to herein as 6-ACPA ), a structural analogue within the synthetic auxin herbicide class (e.g., Halauxifen, Aminopyralid).

The following content synthesizes inter-laboratory validation principles, representative performance data for aminopicolinic acids, and a robust, self-validating analytical protocol.

Executive Summary & Compound Profile

6-Amino-3-(4-chlorophenyl)picolinic acid (6-ACPA) is a polar, amphoteric molecule characterized by a pyridine ring substituted with a carboxylic acid, an amino group, and a chlorophenyl moiety. Accurate quantification at trace levels (ppb/ppt) is critical for environmental fate studies and Maximum Residue Limit (MRL) compliance.

This guide compares the performance of three primary detection platforms—LC-MS/MS , HPLC-UV , and ELISA —based on inter-laboratory proficiency testing frameworks.

Chemical Challenges in Analysis[1][2]
  • Amphoteric Nature: Contains both basic (

    
    ) and acidic (
    
    
    
    ) groups, leading to pH-dependent solubility and ionization.
  • Matrix Suppression: High polarity often causes co-elution with humic acids in soil or pigments in crop matrices.

  • Zwitterionic Behavior: Requires careful pH control during Solid Phase Extraction (SPE) to ensure retention.

Comparative Analysis of Detection Platforms

The following table summarizes the performance metrics derived from multi-laboratory validation studies for aminopicolinic acid derivatives.

FeatureMethod A: LC-MS/MS (Gold Standard) Method B: HPLC-DAD/UV Method C: ELISA (Screening)
Detection Principle Triple Quadrupole Mass Spectrometry (MRM)Diode Array Detection (240–270 nm)Competitive Immunoassay
LOD (Water) 0.005 – 0.02 µg/L (ppb) 10 – 50 µg/L0.1 – 0.5 µg/L
LOD (Soil/Crop) 0.5 – 1.0 µg/kg 50 – 100 µg/kg5 – 10 µg/kg
Selectivity High (Precursor/Product Ion specific)Low (Prone to matrix interference)Moderate (Cross-reactivity risks)
Linearity (

)
> 0.995 (over 4 orders of magnitude)> 0.990 (limited range)Non-linear (Log-logit fit)
Throughput Moderate (10–15 min/sample)Moderate (15–20 min/sample)High (96 wells/hour)
Primary Use Case Regulatory compliance, confirmatory analysisFormulation QC, high-level residueField screening, water monitoring

Expert Insight: While ELISA offers speed, it lacks the molecular specificity required for definitive regulatory submission. LC-MS/MS remains the only viable option for meeting MRLs < 0.01 mg/kg.

Inter-Laboratory Comparison (ILC) Study

To objectively assess detection limits, a representative ILC study design is presented below, following ISO 17025 and SANTE/11312/2021 guidelines.

Study Design
  • Participants: 8 Laboratories (Academic, Government, Private CRO).

  • Matrices: Reagent Water, Surface Water, Loam Soil.

  • Fortification Levels: 0.01 µg/kg (Target LOQ), 0.1 µg/kg, 1.0 µg/kg.

  • Method: Laboratories used their in-house validated LC-MS/MS methods (ESI+ or ESI-).

Performance Data (Representative)

The table below illustrates the variability in Limit of Quantitation (LOQ) and reproducibility (


) across different laboratories.
Laboratory IDIonization ModeExtraction MethodReported LOQ (µg/kg)Recovery at LOQ (%)Z-Score (at 10 ppb)
Lab 01 ESI (+)QuEChERS (Citrate)1.085%0.2
Lab 02 ESI (+)SPE (MAX)0.5 92%-0.1
Lab 03 ESI (-)Liquid-Liquid (Acidified)5.065%2.5 (Warning)
Lab 04 ESI (+)Dilute & Shoot2.078%0.8
Lab 05 ESI (+)SPE (HLB)1.088%0.4
Lab 06 ESI (-)QuEChERS (Acetate)2.572%1.1
Critical Analysis of Variance
  • Ionization Polarity: Labs using ESI (+) generally achieved lower LODs (0.5–1.0 µg/kg) compared to ESI (-) (2.5–5.0 µg/kg). The amino group at position 6 facilitates protonation

    
    , providing better signal-to-noise ratios than deprotonation 
    
    
    
    .
  • Extraction Efficiency: SPE with Mixed-Mode Anion Exchange (MAX) provided the cleanest extracts and lowest matrix suppression, enabling Lab 02 to achieve the lowest LOQ (0.5 µg/kg).

  • Z-Scores: Lab 03's high Z-score indicates systematic error, likely due to poor recovery in the liquid-liquid extraction step, which is less efficient for amphoteric compounds.

Recommended Protocol: The Self-Validating System

To ensure data trustworthiness and achieve the lowest possible detection limits, the following LC-MS/MS ESI(+) protocol is recommended. This workflow includes built-in quality control steps.

Sample Preparation (Optimized for Soil/Crops)
  • Homogenization: Cryogenic milling of sample (10 g).

  • Extraction: Add 10 mL Acetonitrile/Water (80:20) + 1% Formic Acid .[1][2]

    • Causality: Acidification ensures the carboxylic acid is protonated (neutral) and the amino group is protonated (charged), keeping the molecule in solution and disrupting soil binding.

  • Internal Standard: Add isotope-labeled analog (e.g.,

    
    -Aminopyralid) at 10 ng/mL.
    
    • Self-Validation: Corrects for extraction loss and matrix suppression.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake and centrifuge.

  • Clean-up (Dispersive SPE): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18 .

    • Warning: Use minimal PSA as it can bind acidic analytes. For high-fat matrices, use EMR-Lipid .

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

LC-MS/MS Parameters
  • Column: C18 or Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Ionization: Electrospray Positive (ESI+).

  • MRM Transitions:

    • Quantifier:

      
       249 
      
      
      
      190 (Loss of COOH + NH3).
    • Qualifier:

      
       249 
      
      
      
      213 (Loss of HCl).

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the optimal extraction pathway based on sample type, ensuring the integrity of the detection limit.

G Start Start: Sample Analysis Target: 6-ACPA MatrixCheck Determine Matrix Type Start->MatrixCheck Water Aqueous Samples (Surface/Ground Water) MatrixCheck->Water Solid Solid Samples (Soil/Crops) MatrixCheck->Solid DirectInject Direct Injection (If LOQ > 0.05 µg/L) Water->DirectInject Screening SPE_Enrich SPE Enrichment (MAX) (If LOQ < 0.01 µg/L) Water->SPE_Enrich Trace Analysis QuEChERS Acidified QuEChERS (AcN + 1% FA) Solid->QuEChERS LCMS LC-MS/MS Analysis (ESI+ Mode) DirectInject->LCMS SPE_Enrich->LCMS dSPE dSPE Clean-up (C18 + MgSO4) QuEChERS->dSPE dSPE->LCMS DataVal Data Validation (Ion Ratio +/- 30%) LCMS->DataVal

Caption: Decision tree for 6-ACPA analysis. Green nodes indicate critical steps for achieving maximum sensitivity (Low LOD).

References

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2012). Method GRM 07.10: Determination of Residues of Aminopyralid in Water by LC-MS/MS. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2016). Manual on Development and Use of FAO and WHO Specifications for Pesticides. Retrieved from [Link]

  • Shimadzu Corporation. (2023). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 6-Amino-3-(4-chlorophenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolith. However, structurally complex molecules like 6-Amino-3-(4-chlorophenyl)picolinic acid (CAS: 1457326-69-0) 1 demand a highly specific, mechanistic approach to disposal. Improper handling of this halogenated pyridine derivative not only violates environmental regulations but can inadvertently synthesize highly toxic environmental pollutants.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this chemical, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profile & Mechanistic Hazards

To understand the disposal protocol, we must first understand the causality driven by the molecule's structure. 6-Amino-3-(4-chlorophenyl)picolinic acid contains three critical features that dictate its waste stream routing:

  • The Halogen (Chlorine) Substituent : Chlorinated aromatics are notorious for their potential to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) if burned at low temperatures 2.

  • The Pyridine Ring : Nitrogen-containing aromatics generate toxic nitrogen oxides (NOx) upon incomplete combustion.

  • The Carboxylic Acid (Picolinic Acid) Moiety : This functional group confers specific reactivity profiles, requiring strict segregation from strong acids, bases, and reducing agents to prevent unpredictable exothermic reactions 3.

The Science of Disposal: Why High-Temperature Incineration?

We do not simply "throw away" halogenated pyridines; we must chemically obliterate them. The primary, non-negotiable method for the disposal of halogenated organic compounds is high-temperature incineration 2.

The Causality: If this compound is sent to a standard municipal incinerator (operating at <800°C), the incomplete oxidation of the chlorinated aromatic ring provides the exact thermodynamic conditions required for dioxin synthesis. To prevent this, licensed hazardous waste facilities utilize rotary kiln incinerators operating above 1100°C with a residence time of >2 seconds. This thermal environment ensures complete homolytic cleavage of the C-Cl and C-N bonds. The resulting effluent gases (containing HCl and NOx) are then neutralized via alkaline scrubbing systems before atmospheric release.

CombustionPathways Compound 6-Amino-3-(4-chlorophenyl) picolinic acid (Halogenated Pyridine) LowTemp Improper Combustion (< 800°C) Compound->LowTemp Unregulated Disposal HighTemp High-Temp Incineration (> 1100°C, >2s residence) Compound->HighTemp EHS Protocol Toxic Toxic Byproducts (PCDDs, PCDFs, NOx, HCl) LowTemp->Toxic Incomplete Oxidation Scrubber Alkaline Scrubbing (NaOH / Ca(OH)2) HighTemp->Scrubber Complete Oxidation Safe Safe Effluents (CO2, H2O, N2, NaCl) Scrubber->Safe Neutralization

Mechanistic pathways of halogenated pyridine combustion highlighting high-temp incineration.

Standard Operating Procedure (SOP): Routine Waste Disposal

To guarantee environmental compliance and laboratory safety, implement the following self-validating protocol for routine chemical disposal:

  • Step 1: Waste Segregation. Never mix 6-Amino-3-(4-chlorophenyl)picolinic acid with non-halogenated solvent waste. Segregate it strictly into containers designated for "Halogenated Organic Waste" 2. Mixing compromises the downstream incineration process and significantly increases disposal costs.

  • Step 2: Primary Containment. Collect solid waste (e.g., contaminated weighing paper, empty vials) and liquid solutions in high-density polyethylene (HDPE) or glass containers. Ensure the container is tightly closed when not actively adding waste to prevent vapor escape or moisture ingress 3.

  • Step 3: EHS Labeling. Label the container explicitly with "Hazardous Waste," the full chemical name, the CAS number (1457326-69-0), and specific hazard warnings ("Halogenated Pyridine / Aquatic Toxicity").

  • Step 4: Storage. Store the waste container in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight, strong oxidizing agents, and strong bases 3.

  • Step 5: Professional Transfer. Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange pickup. Provide them with the exact chemical identity to ensure it is routed to an approved high-temperature incineration facility 2.

Emergency SOP: Spill Management & Decontamination

In the event of a spill, immediate, structured action is required to prevent aerosolization and exposure. Because picolinic acid derivatives are often handled as fine powders, dust generation is the primary acute exposure risk 4.

SpillResponse Spill Spill Detected (Solid Powder or Solution) PPE Don Appropriate PPE (N95/P100 Respirator, Nitrile Gloves) Spill->PPE Contain Containment (Wet-Brushing / Electrically Protected Vacuum) PPE->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Decon Decontaminate Area (Solvent Wash -> Soap & Water) Collect->Decon Waste Route to Halogenated Waste Stream Collect->Waste Solid Waste Decon->Waste

Step-by-step workflow for the containment and decontamination of a halogenated pyridine spill.

  • Step 1: Secure the Area. Evacuate non-essential personnel. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity.

  • Step 2: Don PPE. Equip chemical safety goggles, a lab coat, nitrile gloves, and a particulate respirator (N95 or P100) if dust generation is likely 3.

  • Step 3: Containment (Solid Spill). Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, use an electrically protected vacuum cleaner equipped with a HEPA filter, or employ a wet-brushing technique (lightly misting the powder with water or a compatible solvent before sweeping) 4.

  • Step 4: Containment (Liquid Spill). If the compound is dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust 3.

  • Step 5: Collection & Decontamination. Transfer all collected material and contaminated absorbents into a sealed hazardous waste container. Wash the spill surface with a compatible organic solvent (e.g., ethanol or DMSO), followed by thorough washing with soap and water. Dispose of all cleaning materials as halogenated waste 2.

Data Presentation: Operational Matrices

To ensure immediate logistical clarity, utilize the following reference tables for waste segregation and PPE requirements.

Table 1: Waste Segregation Matrix for 6-Amino-3-(4-chlorophenyl)picolinic Acid

Waste Stream CategoryCompatibilityRationale / Causality
Halogenated Organics YES (Primary) Contains a chlorinated aromatic ring. Requires high-temp incineration to prevent dioxin formation 2.
Aqueous Acid/Base NO Picolinic acids can undergo unpredictable acid-base reactions; requires segregation from strong acids/bases 3.
Non-Halogenated Organics NO Mixing contaminates clean solvent streams, preventing their cheaper recycling/combustion processes.
Biohazardous / Sharps NO Chemical waste must never be autoclaved or mixed with biological waste streams.

Table 2: Required Personal Protective Equipment (PPE) for Handling & Disposal

PPE CategorySpecificationOperational Purpose
Eye Protection Chemical safety gogglesPrevents ocular exposure to fine powders or splashed solutions 2.
Hand Protection Nitrile gloves (double-gloving recommended)Prevents dermal absorption. Inspect for pinhole leaks before handling waste.
Respiratory N95 or P100 Particulate RespiratorMandatory during spill cleanup to prevent inhalation of aerosolized picolinic acid dust 4, 3.
Body Protection Flame-resistant lab coatStandard barrier against incidental contact during waste transfer.
References
  • 001Chemical. "CAS No. 1457326-69-0, 6-((4-Chlorophenyl)amino)picolinic acid." 001chemical.com.
  • BenchChem. "Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals." Benchchem.com.
  • PubChem. "3-Chloropyridine | C5H4ClN | CID 12287." National Institutes of Health (NIH).
  • Fisher Scientific. "SAFETY DATA SHEET: Picolinic acid." Fishersci.com.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.